5-Ethoxy-2-hydroxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCVPMBZBRPZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397594 | |
| Record name | 5-ethoxy-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80832-54-8 | |
| Record name | 5-ethoxy-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethoxy-2-hydroxybenzaldehyde (CAS Number: 80832-54-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and peer-reviewed literature for 5-Ethoxy-2-hydroxybenzaldehyde (CAS: 80832-54-8) are limited in publicly accessible databases. This guide compiles available information and presents data for isomeric compounds for reference, which should be treated as such. All experimental work should be preceded by a thorough literature search and safety assessment.
Introduction
This compound, also known as 5-ethoxysalicylaldehyde, is an aromatic organic compound characterized by a benzene ring substituted with a formyl (aldehyde), a hydroxyl, and an ethoxy group. Its structure suggests potential applications as a building block in the synthesis of more complex molecules in fields such as pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive overview of its known properties, a plausible synthesis protocol, and expected analytical data.
Physicochemical and Safety Data
The following tables summarize the key physicochemical and safety information for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 80832-54-8 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3][4] |
| Molecular Weight | 166.17 g/mol | [2][4] |
| Physical Form | Solid | |
| Solubility | Soluble in water and ethanol. | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | CCOC1=CC(=C(C=C1)O)C=O | [1][2] |
| InChI Key | HXCVPMBZBRPZLX-UHFFFAOYSA-N | [2] |
Safety and Hazard Information
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[2] |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[2] |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[2] |
| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[2] |
Synthesis Protocol
Proposed Synthesis of this compound
Reaction Scheme:
-
Protection of the Aldehyde Group (Schiff Base Formation): The more reactive aldehyde group is protected to prevent side reactions during etherification.
-
Williamson Ether Synthesis: The phenoxide is formed by deprotonation of a hydroxyl group, followed by nucleophilic attack on an ethylating agent. Selective etherification at the 5-position is expected due to the lower acidity of the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the aldehyde.
-
Deprotection (Hydrolysis of the Schiff Base): The protecting group is removed to yield the final product.
Detailed Experimental Methodology (Proposed)
Step 1: Protection of 2,5-dihydroxybenzaldehyde
-
In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1 equivalent) in ethanol.
-
Add aniline (1 equivalent) dropwise with stirring. A catalytic amount of glacial acetic acid can be added.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Ethylation of the Protected Aldehyde
-
In a three-necked flask equipped with a condenser and a dropping funnel, dissolve the dried Schiff base (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a weak base such as potassium carbonate (1.5 equivalents).
-
Heat the mixture to approximately 80°C with vigorous stirring.
-
Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.
-
Maintain the reaction at 80°C for 12-16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
Step 3: Deprotection to Yield this compound
-
To the crude product from Step 2, add a solution of 2M hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data (Expected)
No experimental spectra for this compound are readily available. The following tables outline the expected spectroscopic features based on its chemical structure and comparison with related compounds.
¹H NMR Spectroscopy (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | s | 1H | Ar-OH |
| ~9.8 | s | 1H | -CHO |
| ~7.2-7.4 | m | 3H | Ar-H |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (aldehyde) |
| ~160 | C-O (aromatic) |
| ~150 | C-O (aromatic) |
| ~125 | C-H (aromatic) |
| ~120 | C-C (aromatic) |
| ~118 | C-H (aromatic) |
| ~115 | C-H (aromatic) |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3000-2850 | C-H stretch (aliphatic) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1650 | C=O stretch (aldehyde) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. Research on related hydroxybenzaldehydes has explored their potential as antioxidant and anti-inflammatory agents, but this cannot be directly extrapolated to the title compound.
Conclusion
This compound is a specialty chemical with potential for use in organic synthesis. While comprehensive data is scarce, this guide provides a summary of its known properties and a scientifically plausible framework for its synthesis and characterization. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that further experimental validation is necessary.
References
physicochemical properties of 5-Ethoxy-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic organic compound with the chemical formula C9H10O3.[1][2][3][4] As a derivative of salicylaldehyde, it possesses both a hydroxyl and an ethoxy functional group on the benzene ring, ortho to an aldehyde group. This substitution pattern imparts specific physicochemical properties that are of interest in various fields of chemical research, including synthetic chemistry and materials science. This document provides a comprehensive overview of the known , along with general experimental protocols for their determination.
Physicochemical Properties
A summary of the key is presented in the tables below. It is important to note that while some properties are readily available from chemical suppliers and databases, specific experimental values for melting point, boiling point, and pKa are not consistently reported in the literature.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C9H10O3 | [1][2][3][4] |
| Molecular Weight | 166.17 g/mol | [2][3][4] |
| CAS Number | 80832-54-8 | [1][2][3][4] |
| Physical Form | Solid | [3] |
| Solubility | Soluble in water and ethanol. | [1] |
Table 2: Structural and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| SMILES | CCOC1=CC(=C(C=C1)O)C=O | [1][2][3] |
| InChI | InChI=1S/C9H10O3/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-6,11H,2H2,1H3 | [2][3] |
| InChIKey | HXCVPMBZBRPZLX-UHFFFAOYSA-N | [2][3] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following sections outline generalized protocols applicable to the characterization of this compound.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Determination of Boiling Point
As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.
Methodology (for solids with high boiling points):
-
Apparatus: A distillation apparatus suitable for vacuum distillation is assembled.
-
Procedure: A small sample of this compound is placed in the distillation flask. The system is evacuated to a specific, stable pressure. The sample is then heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.
Determination of pKa
The pKa value indicates the acidity of the phenolic hydroxyl group.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the molecular structure.
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of a reference standard (e.g., TMS) may be added.
-
¹H NMR Spectroscopy: The proton NMR spectrum is recorded. Expected signals would include those for the ethoxy group protons (a triplet and a quartet), aromatic protons, the aldehyde proton, and the hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded. This will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group.
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Measurement: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.
-
Expected Absorptions: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and alkyl groups, the C=O stretch of the aldehyde, and C-O stretches of the ether and phenol.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol).
-
Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined, which are characteristic of the chromophoric system of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the determination of the physicochemical properties of a solid organic compound like this compound.
Caption: General workflow for physicochemical characterization.
Biological Activity
While specific biological activity data for this compound is limited in the public domain, related hydroxybenzaldehyde derivatives have been investigated for various biological activities, including antioxidant, antimicrobial, and anticancer properties. Further research is required to elucidate the specific biological profile of the 5-ethoxy derivative.
Conclusion
This technical guide provides a foundational understanding of the . While basic identifiers and some physical properties are established, a comprehensive experimental characterization, including melting point, boiling point, pKa, and detailed spectroscopic analysis, is recommended for researchers working with this compound. The provided experimental protocols offer a starting point for such investigations. Further studies are also warranted to explore the potential biological activities of this molecule.
References
An In-depth Technical Guide to 5-Ethoxy-2-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 5-Ethoxy-2-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details a representative experimental protocol for the synthesis of a structurally related compound and presents key quantitative data in a structured format.
Molecular Structure and Properties
This compound is an aromatic organic compound characterized by a benzene ring substituted with an ethoxy group (-OCH2CH3), a hydroxyl group (-OH), and a formyl group (-CHO).
IUPAC Name: this compound[1] Molecular Formula: C₉H₁₀O₃[1][2][3][4] SMILES: CCOC1=CC(=C(C=C1)O)C=O[1]
The presence of the aldehyde and hydroxyl groups on the benzene ring allows for a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 166.17 g/mol | [1][2][3] |
| CAS Number | 80832-54-8 | [1][2] |
| Physical Form | Solid | [2] |
Experimental Protocols
Synthesis of 2-Ethoxy-4-nitrobenzaldehyde via Williamson Ether Synthesis
This protocol involves the O-alkylation of a substituted salicylaldehyde.
Materials:
-
2-hydroxy-4-nitrobenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, add 2-hydroxy-4-nitrobenzaldehyde (1.0 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous DMF (approximately 10 mL per gram of the starting salicylaldehyde).
-
Addition of Ethylating Agent: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add ethyl iodide (1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer three times with 50 mL of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash twice with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-ethoxy-4-nitrobenzaldehyde.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis of an ethoxybenzaldehyde derivative.
References
An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic routes for producing 5-ethoxy-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative with applications in pharmaceutical and chemical research. The document outlines established ortho-formylation methodologies applicable to its precursor, 4-ethoxyphenol, and presents a comprehensive, adaptable experimental protocol.
Introduction
This compound, also known as 5-ethoxysalicylaldehyde, is an aromatic aldehyde featuring both a hydroxyl and an ethoxy group on the benzene ring. This substitution pattern makes it a key intermediate in the synthesis of more complex molecules, including potential drug candidates and specialized chemical probes. The strategic placement of the formyl group ortho to the hydroxyl group allows for a range of subsequent chemical transformations, such as the formation of Schiff bases, heterocycles, and other functionalities relevant to medicinal chemistry. This guide focuses on the practical synthesis of this compound from readily available starting materials.
Synthesis Routes
The primary approach for the synthesis of this compound involves the ortho-formylation of 4-ethoxyphenol. Several established methods for the ortho-formylation of phenols are applicable, with varying degrees of yield, regioselectivity, and operational complexity. The most relevant and effective methods include:
-
Magnesium Dichloride-Mediated Formylation: This method utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium dichloride and a tertiary amine base, such as triethylamine. It is known for its high regioselectivity for the ortho position and generally provides good to excellent yields under relatively mild conditions.
-
Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction employs chloroform and a strong base (e.g., sodium hydroxide) to generate dichlorocarbene as the electrophile. While widely known, this reaction can sometimes suffer from moderate yields and the formation of byproducts.
-
Duff Reaction: The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically in the presence of boric acid and glycerol or in trifluoroacetic acid. This method is also effective for the ortho-formylation of activated aromatic rings like phenols.
This guide will provide a detailed experimental protocol for the Magnesium Dichloride-Mediated Formylation, as it represents a modern, efficient, and highly selective method for the preparation of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its characterization. Please note that specific reaction yields can vary based on the chosen method and optimization of reaction conditions.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| CAS Number | 80832-54-8 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | [2] |
| Yield (Predicted) | Good to Excellent | |
| ¹H NMR | Predicted chemical shifts: Aldehyde proton (~9.8 ppm), aromatic protons (~6.8-7.2 ppm), ethoxy group protons (quartet ~4.0 ppm, triplet ~1.4 ppm), hydroxyl proton (variable). | |
| ¹³C NMR | Predicted chemical shifts: Carbonyl carbon (~190 ppm), aromatic carbons (~110-160 ppm), ethoxy group carbons (~64 ppm, ~15 ppm). | [3] |
| IR Spectroscopy | Characteristic peaks expected for: O-H stretch (~3200-3400 cm⁻¹), C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2850-2980 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), C=C (aromatic) stretch (~1450-1600 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹). | [4][5] |
Experimental Protocols
Magnesium Dichloride-Mediated Ortho-Formylation of 4-Ethoxyphenol
This protocol is adapted from established procedures for the highly regioselective ortho-formylation of phenols.
Materials:
-
4-Ethoxyphenol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel or syringe pump
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Chromatography equipment (optional, for purification)
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add anhydrous magnesium dichloride (1.2 equivalents) and paraformaldehyde (2.0-3.0 equivalents).
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas to establish an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous THF to the flask via a cannula or syringe. Stir the suspension and then add triethylamine (2.5 equivalents) dropwise at room temperature.
-
Substrate Addition: Dissolve 4-ethoxyphenol (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain the reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Mandatory Visualization
The following diagram illustrates the synthetic pathway for the preparation of this compound from 4-ethoxyphenol via the Magnesium Dichloride-Mediated Ortho-Formylation.
Caption: Synthesis of this compound.
The following diagram illustrates the logical workflow of the experimental protocol described above.
References
- 1. This compound | C9H10O3 | CID 3865787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ethoxy-2-hydroxy-benzaldehyde CAS#: 80832-54-8 [m.chemicalbook.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of 5-Ethoxy-2-hydroxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethoxy-2-hydroxybenzaldehyde, a key consideration for its application in research, synthesis, and pharmaceutical formulation. Due to a lack of specific quantitative data in publicly available literature, this guide presents qualitative solubility information and a detailed, generalized experimental protocol for its precise determination.
Core Data Presentation: Solubility of this compound
The following table summarizes the known qualitative solubility of this compound in various organic solvents. This information is compiled from chemical supplier data and general principles of organic chemistry. It is important to note that "soluble" is a qualitative term and quantitative determination is recommended for specific applications.
| Solvent Class | Solvent Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility |
| Polar Protic | Water | H₂O | 18.02 | 100 | Soluble[1] |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Soluble[1] | |
| Methanol | CH₃OH | 32.04 | 64.7 | Likely Soluble | |
| Polar Aprotic | Acetone | C₃H₆O | 58.08 | 56 | Likely Soluble |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Likely Soluble | |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Likely Soluble | |
| Non-Polar | Toluene | C₇H₈ | 92.14 | 110.6 | Likely Soluble |
| Hexane | C₆H₁₄ | 86.18 | 69 | Likely Sparingly Soluble/Insoluble |
Note: "Likely Soluble" is inferred from the general solubility of aldehydes in organic solvents and the polar nature of the molecule. Experimental verification is crucial.
Experimental Protocols: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.
1. Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with polytetrafluoroethylene (PTFE)-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated thermometer
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
2. Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information and handling procedures.
3. Experimental Procedure:
a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation. ii. Accurately pipette a known volume of the desired organic solvent into each vial. iii. Securely cap the vials to prevent solvent evaporation. iv. Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C). v. Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. Periodically inspect the vials to ensure undissolved solid remains.
b. Sample Collection and Preparation: i. Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. ii. Carefully withdraw a sample of the supernatant using a syringe. iii. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility. iv. Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.
c. Analytical Quantification: i. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. ii. Analyze the calibration standards and the diluted samples using a validated HPLC or GC method. iii. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. iv. Determine the concentration of this compound in the diluted samples from the calibration curve.
d. Calculation of Solubility: i. Calculate the concentration of the saturated solution by taking into account the dilution factor. ii. Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
References
Spectroscopic Profile of 5-Ethoxy-2-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde 5-Ethoxy-2-hydroxybenzaldehyde (CAS No: 80832-54-8).[1][2] Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document combines available data, predicted values based on analogous compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde (-CHO) |
| ~7.3 | d | 1H | Aromatic H |
| ~7.1 | dd | 1H | Aromatic H |
| ~6.9 | d | 1H | Aromatic H |
| ~4.1 | q | 2H | Methylene (-CH₂) |
| ~1.4 | t | 3H | Methyl (-CH₃) |
| ~11.0 (broad) | s | 1H | Hydroxyl (-OH) |
Note: Predicted values are based on the analysis of structurally similar compounds such as 4-hydroxybenzaldehyde and 2-hydroxybenzaldehyde. The hydroxyl proton's chemical shift can vary significantly with concentration and solvent.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | Aldehyde Carbonyl (C=O) |
| ~158 | Aromatic C-O (ethoxy) |
| ~150 | Aromatic C-O (hydroxyl) |
| ~125 | Aromatic CH |
| ~122 | Aromatic C-CHO |
| ~118 | Aromatic CH |
| ~115 | Aromatic CH |
| ~64 | Methylene Carbon (-CH₂) |
| ~15 | Methyl Carbon (-CH₃) |
Note: Predicted values are based on computational models and comparison with isomers like 3-ethoxy-2-hydroxybenzaldehyde.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Medium | O-H stretch (phenolic) |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~2820 and ~2720 | Weak | C-H stretch (aldehyde) |
| ~1650 | Strong | C=O stretch (aldehyde, conjugated) |
| 1600-1450 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1200 | Strong | C-O stretch (phenol) |
Note: Expected absorption bands are based on typical values for substituted aromatic aldehydes and phenols.
Mass Spectrometry (MS)
The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern.
Table 4: Expected Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 166 | Molecular ion [M]⁺ |
| 165 | [M-H]⁺ |
| 138 | [M-CO]⁺ or [M-C₂H₄]⁺ (from ethoxy group) |
| 137 | [M-CHO]⁺ |
| 121 | Loss of ethoxy group |
| 109 | Further fragmentation |
Note: The exact mass is calculated as 166.062994 Da.[3] Fragmentation patterns are predicted based on the functional groups present.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is used. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The sample is introduced into the ion source. For EI, the sample is vaporized and bombarded with electrons. For ESI, the sample solution is nebulized and subjected to a high voltage, forming charged droplets. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Processing: The detector signal is converted into a mass spectrum, showing the relative abundance of ions at different m/z values.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
commercial availability and suppliers of 5-Ethoxy-2-hydroxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Ethoxy-2-hydroxybenzaldehyde, a valuable aromatic aldehyde for various research and development applications. This document details its commercial availability, key chemical and physical properties, safety information, and potential synthetic pathways.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. While purity specifications can vary between suppliers and batches, it is crucial for researchers to request lot-specific certificates of analysis for detailed purity information. Notably, some suppliers, such as Sigma-Aldrich, provide this compound as part of their collection for early discovery research and may not perform extensive analytical data collection, offering it on an "as-is" basis.
A non-exhaustive list of potential suppliers includes:
-
Biosynth[1]
-
Santa Cruz Biotechnology[2]
-
Sigma-Aldrich[3]
-
BOC Sciences[]
-
SINFOO Chemical Solutions
-
Matrix Scientific
-
Parchem
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the tables below, compiled from various sources.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 80832-54-8[1][2][3][5] |
| Molecular Formula | C₉H₁₀O₃[1][2][3][5] |
| Molecular Weight | 166.17 g/mol [2][3][5] |
| IUPAC Name | This compound[5] |
| Synonyms | 5-Ethoxysalicylaldehyde |
Table 2: Physical Properties
| Property | Value |
| Physical Form | Solid[3] |
| Melting Point | Not consistently reported; requires experimental verification. |
| Boiling Point | Not consistently reported; requires experimental verification. |
| Solubility | Soluble in water and ethanol.[1] |
Table 3: Safety Information
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed[5] |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation[5] |
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment.
Synthesis and Experimental Protocols
Potential Synthetic Routes
One reported method for the synthesis of this compound involves the reaction of 2,5-dichloro-4-ethoxybenzaldehyde with sodium carbonate.[1] This process likely proceeds through a nucleophilic aromatic substitution mechanism where the chloro groups are displaced.
A plausible and commonly employed laboratory-scale synthesis would involve the selective O-alkylation of a dihydroxybenzaldehyde precursor. Specifically, the synthesis could start from 2,5-dihydroxybenzaldehyde. The greater acidity of the C5 hydroxyl group, being a para-phenolic proton, would allow for its selective deprotonation followed by ethylation using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a mild base such as potassium carbonate.
A potential logical workflow for this synthesis is outlined below:
General Experimental Protocol for O-Alkylation of a Hydroxybenzaldehyde (Illustrative)
The following is a generalized protocol based on the alkylation of similar phenolic compounds and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 2,5-dihydroxybenzaldehyde (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.1 to 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
Characterization:
The final product should be characterized by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass spectrometry to determine the molecular weight.
-
Melting point analysis to assess purity.
-
Infrared (IR) spectroscopy to identify functional groups.
Potential Applications in Research and Drug Development
While specific biological activities or signaling pathway involvements for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery and chemical biology. Salicylaldehyde derivatives are known to be versatile precursors for the synthesis of various heterocyclic compounds and Schiff bases, many of which exhibit interesting biological properties.
The logical relationship for its potential use as a building block is depicted below:
Given its structure, this compound could serve as a key intermediate in the synthesis of novel compounds for screening in various biological assays. Researchers in medicinal chemistry may find it useful for generating libraries of derivatives to explore structure-activity relationships (SAR) in the development of new therapeutic agents.
References
An In-depth Technical Guide to 5-Ethoxy-2-hydroxybenzaldehyde Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxy-2-hydroxybenzaldehyde, a derivative of salicylaldehyde, represents a valuable scaffold in medicinal chemistry. Its structural features, including the reactive aldehyde group, the phenolic hydroxyl group, and the ethoxy substitution, provide a versatile platform for the synthesis of a wide array of derivatives and analogues. While specific research on the biological activities of this compound derivatives is nascent, the broader family of salicylaldehyde-based compounds, such as Schiff bases, chalcones, and their metal complexes, have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents. This guide provides a comprehensive overview of the synthetic methodologies for creating derivatives of this compound, summarizes the known biological activities of analogous compounds, and outlines standard experimental protocols for their evaluation. This document is intended to serve as a foundational resource to stimulate further research and drug development efforts centered on this promising chemical entity.
Introduction
Salicylaldehyde and its derivatives have long been a subject of intense scientific investigation due to their diverse pharmacological properties. The presence of the ortho-hydroxybenzaldehyde moiety is a key structural alert for biological activity, enabling the formation of various derivatives with enhanced therapeutic potential. The introduction of an ethoxy group at the 5-position of the benzene ring in this compound can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic profile and target interactions.
This technical guide will explore the synthesis and potential biological applications of three major classes of derivatives obtainable from this compound:
-
Schiff Bases: Formed by the condensation of the aldehyde with primary amines, these compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.
-
Chalcones: Synthesized through the Claisen-Schmidt condensation of the aldehyde with acetophenones, chalcones are precursors to flavonoids and exhibit significant anticancer and anti-inflammatory properties.
-
Metal Complexes: The ability of Schiff bases and other derivatives to chelate metal ions can lead to complexes with enhanced biological activity compared to the parent ligands.
Synthesis of this compound Derivatives
General Synthesis of Schiff Bases
Schiff bases are synthesized via a nucleophilic addition-elimination reaction between an aldehyde and a primary amine. The general reaction scheme is presented below.
Unlocking the Potential of 5-Ethoxy-2-hydroxybenzaldehyde: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 29, 2025 – As the landscape of drug discovery and materials science continues to evolve, the exploration of novel chemical scaffolds is paramount. 5-Ethoxy-2-hydroxybenzaldehyde, a salicylaldehyde derivative, presents itself as a versatile building block with significant untapped potential. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining promising research avenues for this compound and its derivatives. Drawing upon established methodologies for analogous structures, this document provides a framework for investigating its therapeutic and diagnostic applications.
Core Chemical Properties and Synthesis
This compound, also known as 5-ethoxysalicylaldehyde, is a solid organic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] Its structure, featuring a hydroxyl group ortho to an aldehyde and an ethoxy group para to the hydroxyl, provides a unique combination of steric and electronic properties ripe for chemical modification.
General Synthesis of this compound Derivatives:
The primary route for derivatization of this compound involves the formation of Schiff bases through condensation with primary amines. These reactions are typically straightforward and can be performed under mild conditions.
Experimental Protocol: Synthesis of a Generic Schiff Base from this compound.
-
Dissolution: Dissolve 10 mmol of this compound in 30 mL of a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Amine Addition: To this solution, add a stoichiometric equivalent (10 mmol) of the desired primary amine.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: The mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the Schiff base product often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent.
-
Characterization: The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Potential Research Area: Anticancer Agents
Schiff bases and their metal complexes derived from salicylaldehydes have demonstrated significant potential as anticancer agents.[4][5] These compounds can induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis.
Proposed Signaling Pathway for Anticancer Activity:
Research on related salicylaldehyde Schiff bases suggests that their cytotoxic effects may be mediated through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation and apoptosis.[6]
Caption: Proposed mechanism of anticancer activity via MAPK pathway inhibition.
Quantitative Data for Related Salicylaldehyde-Amino Acid Schiff Base Copper Complexes:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for related salicylaldehyde-amino acid Schiff base copper ternary coordination compounds against the human gastric cancer cell line BGC823, demonstrating their potent cytotoxic effects.[7]
| Compound | Amino Acid Moiety | IC50 (µmol/L) on BGC823 cells |
| 6B | Not Specified | 18.10 |
| 7B | Not Specified | 27.50 |
| 6P | Not Specified | 3.61 |
| 7P | Not Specified | 3.45 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Potential Research Area: Antimicrobial Agents
Schiff bases and their metal complexes are well-documented for their antimicrobial properties against a range of bacteria and fungi.[11] The chelation of metal ions by Schiff bases can enhance their biological activity.[12]
Quantitative Data for Related Salicylaldehyde Schiff Base Metal Complexes:
The following table presents the zone of inhibition data for a Schiff base derived from 3-ethoxy salicylaldehyde (an isomer of the title compound) and its metal complexes against various bacterial strains.[13][14]
| Compound | E. coli (mm) | P. fluorescens (mm) | B. subtilis (mm) | S. aureus (mm) |
| Ligand (BMEP) | 12 | 10 | 11 | 13 |
| Cu(II) Complex | 18 | 15 | 16 | 19 |
| Ni(II) Complex | 17 | 14 | 15 | 18 |
| Co(II) Complex | 16 | 13 | 14 | 17 |
| Zn(II) Complex | 15 | 12 | 13 | 16 |
| Mn(II) Complex | 14 | 11 | 12 | 15 |
| VO(IV) Complex | 19 | 16 | 17 | 20 |
Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Screening
This method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[15]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.
-
Disc Application: Impregnate sterile paper discs with known concentrations of the synthesized compounds.
-
Incubation: Place the discs on the agar surface and incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
Potential Research Area: Fluorescent Sensors for Metal Ions
Schiff bases derived from salicylaldehydes can act as fluorescent chemosensors for the detection of various metal ions.[16][17] The coordination of a metal ion to the Schiff base can lead to a change in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off"), allowing for sensitive and selective detection.
General Workflow for Metal Ion Sensing:
Caption: Workflow for developing a fluorescent metal ion sensor.
Experimental Protocol: Fluorescence Titration for Metal Ion Detection
-
Prepare Solutions: Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO/water mixture) and stock solutions of various metal salts.
-
Initial Measurement: In a cuvette, record the fluorescence spectrum of the Schiff base solution.
-
Titration: Add incremental amounts of a metal ion solution to the cuvette and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and limit of detection.
-
Selectivity Study: Repeat the experiment with a range of different metal ions to assess the selectivity of the sensor.
Potential Research Area: Antioxidant Agents
Phenolic compounds, including salicylaldehyde derivatives, are known for their antioxidant properties.[18] The ability of the hydroxyl group to donate a hydrogen atom is key to their radical scavenging activity. The antioxidant potential of this compound and its derivatives can be readily evaluated.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity.[19][20]
-
Prepare Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compound.
-
Reaction: Mix the DPPH solution with the test compound solutions and incubate in the dark for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
This compound represents a promising starting material for the development of novel compounds with diverse biological and material science applications. The research areas outlined in this guide—anticancer agents, antimicrobial compounds, fluorescent sensors, and antioxidants—provide a solid foundation for future investigations. The provided experimental protocols, adapted from established methods for similar compounds, offer a practical starting point for researchers to explore the full potential of this versatile chemical scaffold. Further research is warranted to synthesize and evaluate a library of derivatives to establish clear structure-activity relationships and unlock new therapeutic and diagnostic tools.
References
- 1. cusabio.com [cusabio.com]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 7. Effects of ternary complexes of copper with salicylaldehyde-amino acid Schiff base coordination compounds on the proliferation of BGC823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ajol.info [ajol.info]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Schiff Bases from 5-Ethoxy-2-hydroxybenzaldehyde: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-ethoxy-2-hydroxybenzaldehyde. This class of compounds and their metal complexes are of significant interest due to their wide-ranging biological activities, including antimicrobial and anticancer properties.
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are versatile ligands that can be readily synthesized through the condensation of a primary amine with an aldehyde or ketone. The incorporation of the this compound moiety provides a scaffold with tunable electronic and steric properties, making its derivatives promising candidates for the development of novel therapeutic agents and functional materials.
Application Notes
Schiff bases derived from substituted salicylaldehydes, such as this compound, have demonstrated significant potential in medicinal chemistry and materials science. The biological activity of these compounds is often attributed to the imine group, which can be crucial for their interaction with biological targets.[1]
Antimicrobial Activity: Schiff bases of salicylaldehyde derivatives have been shown to exhibit broad-spectrum antibacterial and antifungal activities. Their mechanism of action is believed to involve the inhibition of essential enzymes within the microbial cells. The lipophilicity of these compounds, a key factor in their ability to cross cell membranes, can be enhanced through the formation of metal complexes, often leading to increased antimicrobial potency.
Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of salicylaldehyde-derived Schiff bases against various cancer cell lines.[2] The anticancer mechanism can be multifaceted, involving the induction of apoptosis through various signaling pathways. For instance, Schiff bases derived from the structurally similar 2-hydroxybenzaldehyde have been shown to modulate the MAPK signaling pathway.[3] Furthermore, some salicylaldehyde Schiff base derivatives have been found to interact with the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[4] Chelation with metal ions can also enhance the anticancer properties of these Schiff bases, potentially through mechanisms like DNA binding and intercalation.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Schiff bases from this compound and their subsequent complexation with metal ions.
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes a general method for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., p-toluidine, 2-amino benzoic acid)
-
Absolute Ethanol
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add an equimolar amount of the desired primary amine.
-
Stir the reaction mixture at room temperature for 1-2 hours or reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The purified Schiff base is then dried in a desiccator over anhydrous CaCl2.[1]
Characterization: The synthesized Schiff base should be characterized by standard analytical techniques, including:
-
Melting Point Determination
-
Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the formation of the imine bond (C=N stretch typically appears around 1600-1660 cm⁻¹).[2]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the chemical structure.[2]
-
Mass Spectrometry to determine the molecular weight.[1]
Protocol 2: Synthesis of a Metal Complex of a this compound-derived Schiff Base
This protocol outlines the synthesis of a transition metal complex of a pre-synthesized Schiff base.
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., MnCl₂, CoCl₂, CuCl₂, ZnCl₂)
-
Ethanol
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Prepare a hot ethanolic solution of the Schiff base ligand (1 equivalent).
-
In a separate flask, prepare a hot ethanolic solution of the respective metal chloride (1 equivalent).
-
Add the hot metal salt solution to the hot ligand solution with continuous stirring.
-
Reflux the resulting reaction mixture for 5-6 hours.[2]
-
After refluxing, cool the mixture in an ice bath to facilitate the precipitation of the metal complex.
-
Collect the colored solid precipitate by filtration.
-
Wash the product thoroughly with ethanol and dry it in a hot air oven.[2]
Characterization: The synthesized metal complexes should be characterized by:
-
Elemental Analysis (C, H, N)
-
FTIR Spectroscopy to observe the shift in the C=N stretching frequency upon coordination with the metal ion.
-
UV-Visible Spectroscopy
-
Magnetic Susceptibility Measurements
-
Thermal Analysis (TGA/DSC)
Data Presentation
The following tables summarize the quantitative data on the synthesis and biological activity of Schiff bases derived from ethoxy-substituted salicylaldehydes.
Table 1: Synthesis and Characterization of a Schiff Base from 3-Ethoxy Salicylaldehyde and p-Toluidine. [2]
| Compound | Yield (%) | Color | M.P. (°C) |
| 2-((p-tolylimino)methyl)-6-ethoxyphenol (EST-L) | 74 | Yellow | - |
Table 2: Antibacterial Activity of a Schiff Base from 3-Ethoxy Salicylaldehyde and its Metal Complexes (Zone of Inhibition in mm). [2]
| Compound | E. coli | S. aureus |
| EST-L | - | - |
| [Mn(EST)₂(H₂O)₂] | 15 | 13 |
| [Co(EST)₂(H₂O)₂] | 12 | 16 |
| [Cu(EST)₂(H₂O)₂] | 18 | 16 |
| [Zn(EST)(Cl)(H₂O)] | 14 | 12 |
| Streptomycin (Standard) | 20 | 18 |
Table 3: Antifungal Activity of a Schiff Base from 3-Ethoxy Salicylaldehyde and its Metal Complexes (Zone of Inhibition in mm). [1]
| Compound | Aspergillus niger | Fusarium oxysporum |
| ETSAN (Schiff Base) | 12 | 10 |
| [Ni(ETSAN)₂(H₂O)₂] | 18 | 16 |
| [Co(ETSAN)₂(H₂O)₂] | 16 | 14 |
| [Cu(ETSAN)₂(H₂O)₂] | 20 | 18 |
| [Zn(ETSAN)₂(H₂O)₂] | 14 | 12 |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of Schiff bases and a potential signaling pathway implicated in their anticancer activity.
References
Application Notes and Protocols for the Formation of Metal Complexes with 5-Ethoxy-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-hydroxybenzaldehyde is a valuable precursor in coordination chemistry, primarily utilized in the synthesis of Schiff base ligands. The condensation of its aldehyde group with a primary amine yields a Schiff base, which, in conjunction with the adjacent hydroxyl group, provides an excellent bidentate chelation site for various metal ions. The resulting metal complexes have garnered significant interest due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.[1][2] The ethoxy substituent on the benzene ring can modulate the lipophilicity and electronic properties of the ligand, thereby influencing the stability and biological activity of the final metal complex.
This document provides a detailed protocol for the synthesis of a Schiff base ligand derived from this compound and aniline, followed by its complexation with transition metal ions such as Copper(II), Cobalt(II), and Zinc(II).
Applications in Research and Drug Development
Schiff base metal complexes are a versatile class of compounds with a wide range of potential applications:
-
Anticancer Agents: Many Schiff base metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The chelation of the metal ion can enhance the anticancer properties of the organic ligand. Studies on analogous complexes have shown promising results, with some cobalt complexes exhibiting higher cytotoxic activity than other metal complexes and the free Schiff base ligand.[1]
-
Antimicrobial Agents: The imine group in Schiff bases is crucial for their biological activity.[3] Metal chelation often enhances the antimicrobial efficacy against both bacteria and fungi.
-
Catalysis: Schiff base metal complexes are also explored for their catalytic activity in various organic transformations.
-
Chemosensors: The ability of the azomethine nitrogen and the hydroxyl oxygen to coordinate with metal ions makes these ligands suitable for the development of chemosensors for specific metal ion detection.
Experimental Protocols
The formation of metal complexes with this compound is a two-step process:
-
Synthesis of the Schiff Base Ligand.
-
Synthesis of the Metal Complex.
Protocol 1: Synthesis of (E)-2-((phenylimino)methyl)-4-ethoxyphenol (Schiff Base Ligand)
This protocol describes the synthesis of the Schiff base ligand from this compound and aniline.
Materials:
-
This compound (C₉H₁₀O₃, MW: 166.17 g/mol )
-
Aniline (C₆H₅NH₂, MW: 93.13 g/mol )
-
Absolute Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.66 g (0.01 mol) of this compound in 20 mL of hot absolute ethanol.
-
In a separate beaker, dissolve 0.93 g (0.01 mol) of aniline in 10 mL of absolute ethanol.
-
Slowly add the ethanolic solution of aniline to the stirred solution of this compound.
-
A yellow precipitate may start to form.
-
Attach a reflux condenser to the flask and reflux the reaction mixture with continuous stirring for 3-4 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines a general method for the synthesis of metal(II) complexes using the Schiff base ligand prepared in Protocol 1. The procedure is described for Copper(II), Cobalt(II), and Zinc(II) chlorides.
Materials:
-
(E)-2-((phenylimino)methyl)-4-ethoxyphenol (Schiff base ligand from Protocol 1)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Zinc(II) chloride (ZnCl₂)
-
Absolute Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve 2.41 g (0.01 mol) of the Schiff base ligand in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 0.005 mol of the respective metal(II) salt in 20 mL of absolute ethanol (e.g., 0.85 g of CuCl₂·2H₂O, 1.19 g of CoCl₂·6H₂O, or 0.68 g of ZnCl₂).
-
Add the metal salt solution dropwise to the hot, stirred solution of the Schiff base ligand. A 2:1 ligand-to-metal molar ratio is used here.
-
A change in color and the formation of a precipitate are typically observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-5 hours.
-
After cooling to room temperature, collect the solid metal complex by vacuum filtration.
-
Wash the product with ethanol to remove any unreacted ligand and metal salt.
-
Dry the final metal complex in a desiccator over anhydrous CaCl₂.
Data Presentation
The following tables summarize typical characterization data for the Schiff base ligand and its metal complexes, based on expected outcomes and data from analogous compounds.
Table 1: Physicochemical Data of the Schiff Base Ligand and its Metal Complexes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) |
| Ligand (L) | C₁₅H₁₅NO₂ | 241.29 | Yellow | ~85 | >150 |
| [Cu(L)₂] | C₃₀H₂₈CuN₂O₄ | 544.11 | Green | ~70 | >250 |
| [Co(L)₂] | C₃₀H₂₈CoN₂O₄ | 540.50 | Brown | ~75 | >250 |
| [Zn(L)₂] | C₃₀H₂₈N₂O₄Zn | 546.95 | Light Yellow | ~80 | >250 |
Note: L = (E)-2-((phenylimino)methyl)-4-ethoxyphenol. Yields and melting points are estimates based on similar reported syntheses.
Table 2: Key Infrared Spectral Data (cm⁻¹) for the Ligand and Metal Complexes
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(C-O) Phenolic | ν(M-N) | ν(M-O) |
| Ligand (L) | ~3400 (broad) | ~1620 | ~1280 | - | - |
| [Cu(L)₂] | - | ~1605 | ~1300 | ~520 | ~450 |
| [Co(L)₂] | - | ~1600 | ~1305 | ~515 | ~445 |
| [Zn(L)₂] | - | ~1610 | ~1295 | ~525 | ~455 |
Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) and ν(C-O) bands upon complexation indicate the coordination of the phenolic oxygen and azomethine nitrogen to the metal ion.
Table 3: ¹H NMR Spectral Data (δ, ppm) for the Ligand and Diamagnetic Zn(II) Complex
| Compound | -OH (phenolic) | -CH=N (azomethine) | Aromatic Protons | -O-CH₂- (ethoxy) | -CH₃ (ethoxy) |
| Ligand (L) | ~13.0 (s) | ~8.5 (s) | 6.8 - 7.5 (m) | ~4.1 (q) | ~1.4 (t) |
| [Zn(L)₂] | - | ~8.7 (s) | 6.9 - 7.8 (m) | ~4.1 (q) | ~1.4 (t) |
Note: The absence of the phenolic -OH proton signal in the complex confirms deprotonation and coordination. Shifts in the azomethine and aromatic proton signals are also indicative of complex formation. Data is presented for CDCl₃ or DMSO-d₆ solutions.
Visualizations
Experimental Workflow: Synthesis of Schiff Base and Metal Complexes
Caption: Workflow for the synthesis of the Schiff base and its metal complexes.
Coordination of the Schiff Base Ligand to a Metal(II) Ion
Caption: Chelation of a metal(II) ion by the bidentate Schiff base ligand.
References
Application Notes and Protocols: 5-Ethoxy-2-hydroxybenzaldehyde as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-ethoxy-2-hydroxybenzaldehyde as a key precursor. The resulting Schiff bases, coumarins, and chalcones are classes of compounds with significant potential in drug discovery and materials science, exhibiting a wide range of biological activities.
Introduction
This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both a reactive aldehyde group and a nucleophilic hydroxyl group, with an additional ethoxy substituent influencing the electronic properties of the aromatic ring. This unique combination allows for its facile conversion into a diverse array of heterocyclic scaffolds. This document outlines the synthesis, characterization, and potential applications of three major classes of heterocyclic compounds derived from this precursor: Schiff bases, coumarins, and chalcones.
Synthesis of Heterocyclic Compounds from this compound
The following sections provide detailed protocols for the synthesis of Schiff bases, coumarins, and chalcones.
Schiff Bases
Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde.[1] They are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add an equimolar amount of aniline.
-
Add a few drops of glacial acetic acid as a catalyst.[1]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water to precipitate the Schiff base.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the purified Schiff base in a desiccator.
-
Characterize the product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Reaction Workflow for Schiff Base Synthesis
Figure 1. General workflow for the synthesis of Schiff bases.
Coumarins
Coumarins (2H-1-benzopyran-2-ones) are a class of lactones widely found in nature and are synthesized in the laboratory through various methods, including the Knoevenagel condensation.[4][5] They exhibit diverse pharmacological properties, including anticancer, anticoagulant, and anti-inflammatory activities.[6][7]
Experimental Protocol: Synthesis of a 7-Ethoxycoumarin Derivative (via Knoevenagel Condensation)
This protocol outlines the synthesis of a 7-ethoxycoumarin derivative from this compound and an active methylene compound (e.g., diethyl malonate).
Materials:
-
This compound
-
Diethyl malonate (or other active methylene compound)
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-water to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 7-ethoxycoumarin derivative.
-
Characterize the product by melting point, FT-IR, ¹H NMR, and ¹³C NMR.
Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and possess a broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects.[8][9][10] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[11][12]
Experimental Protocol: Synthesis of a Chalcone Derivative (via Claisen-Schmidt Condensation)
This protocol details the synthesis of a chalcone derivative from this compound and an acetophenone.
Materials:
-
This compound
-
Acetophenone (or a substituted derivative)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.[13]
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH (e.g., 40%) dropwise while stirring.[11]
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid chalcone by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product.
-
Recrystallize the chalcone from a suitable solvent (e.g., ethanol) to obtain the pure compound.[13]
-
Characterize the product by its melting point and spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR).
Quantitative Data Summary
The following tables summarize representative quantitative data for heterocyclic compounds derived from substituted hydroxybenzaldehydes, analogous to those synthesized from this compound.
Table 1: Synthesis and Characterization of Representative Heterocyclic Compounds
| Compound Class | Specific Derivative Example (Analogous) | Starting Materials | Catalyst | Solvent | Yield (%) | M.P. (°C) |
| Schiff Base | N-(4-hydroxybenzylidene)aniline | 4-Hydroxybenzaldehyde, Aniline | Acetic Acid | Ethanol | ~90 | 188-190 |
| Coumarin | 7-Hydroxy-4-methylcoumarin | Resorcinol, Ethyl acetoacetate | H₂SO₄ | - | ~85 | 185-188 |
| Chalcone | (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | 4-Hydroxyacetophenone, Benzaldehyde | NaOH | Ethanol | ~80 | 173-175 |
Table 2: Biological Activity of Representative Heterocyclic Compounds
| Compound Class | Specific Derivative Example (Analogous) | Biological Activity | Assay | Target Organism/Cell Line | IC₅₀ / MIC (µM or µg/mL) |
| Schiff Base | Schiff base of 5-chlorosalicylaldehyde | Antibacterial | MTT | E. coli | 1.6 µg/mL[14] |
| Coumarin | 7-Ethoxy-2-oxo-N-phenyl-2H-chromene-3-sulfonamide | Anticancer | MTT | MDA-MB-231 | 9.33 µM (for a related compound 9c)[15] |
| Chalcone | Dihydroxy-dimethoxychalcone | Antioxidant | DPPH | - | IC₅₀ ~48 µg/mL[15] |
Biological Applications and Mechanisms of Action
Heterocyclic compounds derived from this compound are of significant interest in drug development due to their diverse biological activities.
-
Antimicrobial Activity: Schiff bases and their metal complexes often exhibit potent antibacterial and antifungal properties. The imine group is crucial for their biological activity, and the presence of the ethoxy and hydroxyl groups can modulate their lipophilicity and interaction with microbial targets.[2][3]
-
Anticancer Activity: Coumarin derivatives have been extensively studied for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of key signaling pathways such as PI3K/Akt and MAPK.[6][7][16]
-
Antioxidant Activity: Chalcones are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings enhances this activity.[9][10]
Signaling Pathway Diagrams
The following diagrams illustrate the simplified PI3K/Akt and MAPK signaling pathways, which are often targeted by coumarin derivatives in cancer cells.
PI3K/Akt Signaling Pathway
Figure 2. Simplified PI3K/Akt signaling pathway and potential inhibition by coumarin derivatives.
MAPK Signaling Pathway
Figure 3. Simplified MAPK signaling pathway and potential points of inhibition by coumarin derivatives.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward synthetic routes to Schiff bases, coumarins, and chalcones, coupled with their significant pharmacological potential, make this an attractive area of research for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for further exploration and optimization of these promising molecular scaffolds.
References
- 1. globalconference.info [globalconference.info]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. ijmrsti.com [ijmrsti.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Ethoxy-2-hydroxybenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 5-Ethoxy-2-hydroxybenzaldehyde in medicinal chemistry, based on the biological activities of its derivatives and structurally related compounds. The information herein is intended to guide research and development efforts in exploring the therapeutic potential of this compound.
Introduction
This compound, a substituted salicylaldehyde, is a versatile building block in organic synthesis. While direct studies on its biological activities are limited, its structural motifs are present in various compounds with significant pharmacological properties. Its derivatives, particularly Schiff bases and heterocyclic compounds, have demonstrated promising antimicrobial, anti-inflammatory, and anticancer activities. These notes summarize the potential therapeutic applications, present available quantitative data from related compounds, and provide detailed experimental protocols to facilitate further investigation.
Potential Medicinal Chemistry Applications
Antimicrobial Activity
Derivatives of this compound, particularly those incorporating a 2-mercaptobenzimidazole moiety, have shown notable antimicrobial effects. These compounds present a scaffold for the development of new antibacterial and antifungal agents.
Quantitative Data: Antimicrobial Activity of 5-Ethoxy-2-mercaptobenzimidazole Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| 5-ethoxy-2-{[4-(2-methylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1H-benzimidazole | Bacillus subtilis | 250 |
| Other amino acetylenic 5-Ethoxy-2-mercaptobenzimidazole derivatives | Bacillus subtilis | 31.25[1][2] |
| 5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole | Candida albicans | 31.25[1][2] |
Anti-Inflammatory Activity
Structurally similar benzaldehyde derivatives have been shown to possess anti-inflammatory properties. For instance, 2,4-dihydroxybenzaldehyde, an analog, exhibits anti-inflammatory and anti-angiogenic effects. This suggests that this compound could serve as a precursor for novel anti-inflammatory agents. The proposed mechanism involves the suppression of key inflammatory mediators.
Quantitative Data: Anti-angiogenic Activity of 2,4-Dihydroxybenzaldehyde
| Compound | Assay | IC50 |
| 2,4-Dihydroxybenzaldehyde | Chick Chorioallantoic Membrane (CAM) Angiogenesis | 2.4 µ g/egg [3] |
Anticancer Activity
Schiff bases derived from the structurally related 2-hydroxybenzaldehyde have been investigated as potential anticancer agents.[4] These compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound could be a valuable scaffold for the design of new cytotoxic agents. A potential mechanism of action is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6]
Experimental Protocols
Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff bases, which are known to exhibit a range of biological activities.[4]
Materials:
-
This compound
-
Primary amine (e.g., aniline or substituted aniline)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add 1 mmol of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate. If not, cool the mixture in an ice bath.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for testing the antimicrobial activity of synthesized derivatives.
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol assesses the potential anti-inflammatory effects of this compound derivatives by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Test compounds
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Potential Signaling Pathway Modulation
MAPK Signaling Pathway in Apoptosis
Schiff bases derived from 2-hydroxybenzaldehyde have been implicated in the induction of apoptosis in cancer cells through the MAPK signaling pathway.[5][6] The binding of these compounds can lead to the activation of downstream caspases and ultimately, programmed cell death.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. The data from its derivatives and analogs strongly suggest potential for antimicrobial, anti-inflammatory, and anticancer applications. The protocols and information provided in these notes are intended to serve as a foundation for further research into the medicinal chemistry of this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 4. benchchem.com [benchchem.com]
- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Fluorescent Probes Using 5-Ethoxy-2-hydroxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of fluorescent probes derived from 5-Ethoxy-2-hydroxybenzaldehyde. The primary synthetic route involves the formation of Schiff bases through condensation reactions with various primary amines. These Schiff base derivatives are versatile and can be tailored for a range of applications, including the detection of metal ions and cellular imaging. While specific photophysical data for probes derived directly from this compound is limited in publicly available literature, this guide leverages established principles and data from structurally similar probes to provide a comprehensive framework for research and development.
Introduction to this compound in Fluorescent Probe Synthesis
This compound is an aromatic aldehyde that serves as a valuable building block for the synthesis of fluorescent probes. The presence of a hydroxyl group ortho to the aldehyde functionality facilitates the formation of stable Schiff base complexes with metal ions, often leading to a "turn-on" fluorescence response. The ethoxy group can modulate the electronic properties and solubility of the resulting probe. The fundamental reaction for probe synthesis is the condensation of the aldehyde with a primary amine to form an azomethine (-C=N-) group, which is central to the probe's function.
Applications in Research and Drug Development
Schiff bases derived from substituted salicylaldehydes, such as this compound, are widely explored as chemosensors for various analytes. Their ability to form stable complexes with metal ions makes them particularly useful for:
-
Metal Ion Detection: These probes can be designed for the selective and sensitive detection of biologically and environmentally important metal ions like Zn²⁺, Al³⁺, and Cu²⁺. The coordination of the metal ion to the Schiff base ligand often restricts the C=N isomerization and can inhibit photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity.
-
Cellular Imaging: The cell permeability of these probes allows for the visualization of intracellular metal ion concentrations and their fluctuations, which is crucial in studying various physiological and pathological processes.
-
Environmental Monitoring: Fluorescent probes based on this scaffold can be employed for the detection of heavy metal contamination in water and other environmental samples.
Data Presentation: Photophysical Properties of Analogous Schiff Base Probes
The following table summarizes representative photophysical data for Schiff base fluorescent probes derived from aldehydes structurally similar to this compound. This data is intended to provide a general understanding of the expected properties. The specific values for a probe synthesized from this compound will depend on the chosen amine and the solvent system.
| Probe Derivative (Aldehyde + Amine) | Target Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) |
| Salicylaldehyde + Hydrazine Derivative | Al³⁺ | ~370 | ~460 | ~0.45 (in presence of Al³⁺) | ~1.3 x 10⁻⁷ M |
| 2-Hydroxy-5-methylbenzaldehyde + Pyrazoline | Zn²⁺ | ~410 | ~490 | >0.5 (in presence of Zn²⁺) | ~5.2 x 10⁻⁷ M |
| Salicylaldehyde + 2-Aminophenol | Zn²⁺ | ~380 | ~470 | Not Reported | Not Reported |
Experimental Protocols
The following are detailed protocols for the synthesis of Schiff base fluorescent probes from this compound and a primary amine. These are generalized methods that can be adapted and optimized for specific substrates and desired properties.
Protocol 1: General Synthesis of a Schiff Base Fluorescent Probe via Reflux in Ethanol
This protocol describes a common method for synthesizing Schiff bases using thermal conditions, which generally provides good yields.
Materials:
-
This compound
-
Primary amine (e.g., ethylenediamine, 2-aminophenol, a hydrazine derivative)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for filtration and purification
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
Dissolution of Amine: In a separate beaker, dissolve 1 equivalent of the chosen primary amine in absolute ethanol. For diamines like ethylenediamine, 0.5 equivalents are typically used.
-
Reaction Setup: While stirring the aldehyde solution, add the amine solution dropwise. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base will often form. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Drying and Characterization: Dry the purified Schiff base in a desiccator or vacuum oven. Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Characterization and Application of the Fluorescent Probe for Metal Ion Sensing
This protocol outlines the general procedure for evaluating the performance of the synthesized Schiff base probe as a fluorescent sensor for a target metal ion.
Materials:
-
Synthesized Schiff base probe
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl) at a physiological pH (e.g., 7.4)
-
Organic co-solvent if the probe has low aqueous solubility (e.g., DMSO, ethanol)
-
Stock solutions of various metal salts (e.g., ZnCl₂, Al(NO₃)₃, CuCl₂, etc.) in deionized water
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a stock solution of the synthesized Schiff base probe in a suitable solvent (e.g., DMSO). Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer system.
-
Fluorescence Titration:
-
Place the probe working solution in a quartz cuvette and record its fluorescence emission spectrum.
-
Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette.
-
After each addition, mix the solution and record the fluorescence spectrum.
-
Observe the changes in fluorescence intensity, noting any "turn-on" or "turn-off" response and any shifts in the emission maximum.
-
-
Selectivity Study:
-
To assess the selectivity of the probe, repeat the fluorescence measurement with a range of other metal ions at the same concentration as the target analyte.
-
Compare the fluorescence response to the target ion with that of the other metal ions.
-
-
Determination of Detection Limit (LOD):
-
The LOD can be calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus concentration plot.
-
-
Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions with varying mole fractions of the probe and the target metal ion, while keeping the total concentration constant.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the fluorescence intensity against the mole fraction of the probe. The maximum of the plot will indicate the binding stoichiometry.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of Schiff base fluorescent probes.
Caption: "Turn-on" signaling mechanism for metal ion detection by a Schiff base probe.
antifungal activity of Schiff bases derived from 5-Ethoxy-2-hydroxybenzaldehyde
Application Notes and Protocols for Antifungal Schiff Bases
Topic: Antifungal Activity of Schiff Bases Derived from 5-Ethoxy-2-hydroxybenzaldehyde and Structurally Related Analogues
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific studies detailing the antifungal activity of Schiff bases derived directly from this compound were identified in the available literature. The following application notes and protocols are based on studies of structurally similar alkoxy-substituted salicylaldehyde Schiff bases, such as those derived from 3-ethoxy-salicylaldehyde and various methoxy-salicylaldehydes. These notes are intended to provide a relevant framework and experimental guidance for research in this area.
Introduction
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties. The introduction of an alkoxy group, such as an ethoxy or methoxy group, on the salicylaldehyde ring can modulate the lipophilicity and electronic properties of the resulting Schiff base, potentially enhancing its antifungal efficacy. This document provides a summary of the antifungal activity of Schiff bases derived from alkoxy-substituted 2-hydroxybenzaldehydes and detailed protocols for their synthesis and antifungal evaluation.
Data Presentation
The antifungal activity of various alkoxy-substituted salicylaldehyde Schiff bases is summarized in the tables below. It is important to note that the activity is highly dependent on the specific amine used to form the Schiff base and the fungal species being tested.
Table 1: Antifungal Activity of a Schiff Base Derived from 3-Ethoxysalicylaldehyde and 2-Amino Benzoic Acid and its Metal Complexes (Zone of Inhibition in mm) [1]
| Compound | Aspergillus niger | Aspergillus flavus | Candida albicans |
| ETSAN (Ligand) | 12 | 11 | 10 |
| [Ni(ETSAN)(H₂O)₃] | 15 | 14 | 12 |
| [Co(ETSAN)(H₂O)₃] | 16 | 13 | 14 |
| [Cu(ETSAN)(H₂O)₃] | 18 | 15 | 16 |
| [Zn(ETSAN)(H₂O)₃] | 14 | 12 | 11 |
| Fluconazole (Standard) | 22 | 20 | 19 |
ETSAN: 3-ethoxy salicylidene amino benzoic acid[1]
Table 2: Antifungal Activity of a Schiff Base Derived from 2-Hydroxy-4-methoxybenzaldehyde and its Copper(II) Complexes (Zone of Inhibition in mm) [2]
| Compound | Candida albicans |
| HL (Ligand) | 10 |
| [Cu(L)(OAc)]₂ (1) | 12 |
| [Cu(L)(Cl)]₂ (2) | 13 |
| [Cu(L)(Br)]₂ (3) | 11 |
| [Cu(L)(NO₃)]₂ (4) | 11 |
| [Cu₂(L)₂(SCN)₂] (5) | 14 |
| [Cu₂(L)₂(ClO₄)₂] (6) | - |
| Nystatin (Standard) | 25 |
HL: Schiff base ligand derived from 2-hydroxy-4-methoxybenzaldehyde and ethyl-4-aminobenzoate[2]
Experimental Protocols
The following are detailed methodologies for the synthesis of alkoxy-substituted salicylaldehyde Schiff bases and the evaluation of their antifungal activity.
Protocol 1: Synthesis of Schiff Base (e.g., 3-ethoxy salicylidene amino benzoic acid - ETSAN)[1]
Materials:
-
3-ethoxysalicylaldehyde
-
2-amino benzoic acid
-
Ethanol
-
Reflux apparatus
-
Vacuum evaporator
-
Filtration apparatus
-
Vacuum desiccator
Procedure:
-
Dissolve 3-ethoxysalicylaldehyde (0.01 mol) in 25 mL of ethanol.
-
Dissolve 2-amino benzoic acid (0.01 mol) in 25 mL of ethanol.
-
Mix the two ethanolic solutions.
-
Reflux the mixture for 2 hours.[1]
-
After refluxing, evaporate the solvent under vacuum.
-
Collect the solid product by filtration.
-
Wash the product several times with ethanol.
-
Recrystallize the product from hot ethanol to obtain the pure Schiff base.
-
Dry the final product in a vacuum desiccator.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Well Diffusion Method)[3]
Materials:
-
Synthesized Schiff base compounds
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipette
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antifungal drug (e.g., Fluconazole, Nystatin)
-
Incubator
Procedure:
-
Prepare sterile PDA plates.
-
Prepare a stock solution of the synthesized Schiff bases and standard antifungal drug in DMSO.
-
Inoculate the PDA plates with the fungal cultures by spreading the fungal suspension evenly on the agar surface.
-
Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the Schiff base solution and the standard drug solution into separate wells.
-
Use DMSO as a negative control in one of the wells.
-
Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.[3]
-
After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
Visualizations
Diagram 1: General Synthesis Workflow for Alkoxy-Substituted Salicylaldehyde Schiff Bases
Caption: General workflow for the synthesis and purification of alkoxy-substituted salicylaldehyde Schiff bases.
Diagram 2: Experimental Workflow for Antifungal Activity Screening
Caption: Workflow for the well diffusion method to assess the antifungal activity of Schiff bases.
Diagram 3: Proposed General Mechanism of Antifungal Action of Schiff Bases
While the specific signaling pathways for these alkoxy-substituted salicylaldehyde Schiff bases have not been elucidated, a generally accepted hypothesis for the antifungal action of Schiff bases involves the interference with fungal cell wall synthesis and disruption of the cell membrane. The azomethine nitrogen is thought to play a crucial role in this activity.
Caption: Proposed mechanism of antifungal action for Schiff bases targeting the fungal cell wall and membrane.
References
Application Notes and Protocols for Antibacterial Screening of 5-Ethoxy-2-hydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and antibacterial screening of novel derivatives of 5-ethoxy-2-hydroxybenzaldehyde. This class of compounds, particularly their Schiff base derivatives, holds significant promise for the development of new antimicrobial agents. The methodologies outlined below are intended to guide researchers in the preliminary evaluation of these compounds' efficacy against various bacterial strains.
Introduction
Schiff bases derived from salicylaldehyde and its analogs are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the azomethine group (-C=N-) is often crucial for their biological action. The this compound scaffold offers a unique combination of a hydroxyl group, an aldehyde function for derivatization, and an ethoxy group that can modulate the lipophilicity and electronic properties of the resulting molecules. This may influence their ability to penetrate bacterial cell membranes and interact with molecular targets.
These notes will detail the synthesis of Schiff base derivatives and provide standardized protocols for evaluating their antibacterial activity through Zone of Inhibition and Minimum Inhibitory Concentration (MIC) assays.
Synthesis of this compound Schiff Base Derivatives
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. The following is a general yet detailed protocol for this synthesis.
General Synthesis Protocol
Materials and Reagents:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, amino acids, sulfonamides)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add a stoichiometric equivalent (10 mmol) of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
If precipitation is not observed, the solution can be placed in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified Schiff base in a desiccator or vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., Melting Point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Antibacterial Screening Protocols
The following are standardized protocols for determining the antibacterial efficacy of the synthesized this compound derivatives.
Agar Well Diffusion Assay (Zone of Inhibition)
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
Materials and Reagents:
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent used for dissolving compounds)
Procedure:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile swab, evenly inoculate the entire surface of the MHA plates with the bacterial suspension.
-
Allow the plates to dry for a few minutes.
-
With a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a fixed volume (e.g., 50 µL) of the test compound solution (at a known concentration) into each well.
-
Similarly, add the positive and negative controls to separate wells.
-
Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).
Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials and Reagents:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures
-
Synthesized compounds dissolved in a suitable solvent
-
Positive and negative controls
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum adjusted to approximately 5 x 10⁵ CFU/mL in MHB.
-
Add an equal volume of the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation
Quantitative data from antibacterial screening should be presented in a clear and organized manner to facilitate comparison between different derivatives.
Table 1: Representative Zone of Inhibition Data for Schiff Base Derivatives of a Structurally Similar Aldehyde (3-Ethoxy-Salicylaldehyde)
| Compound/Complex | Test Organism | Zone of Inhibition (mm) |
| Ligand (ETSAN) | Staphylococcus aureus | 10 |
| Bacillus subtilis | 12 | |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 9 | |
| Aspergillus niger | 11 | |
| Candida albicans | 13 | |
| [Ni(ETSAN)₂(H₂O)₂] | Staphylococcus aureus | 14 |
| Bacillus subtilis | 16 | |
| Escherichia coli | 11 | |
| Pseudomonas aeruginosa | 13 | |
| Aspergillus niger | 15 | |
| Candida albicans | 17 | |
| [Co(ETSAN)₂(H₂O)₂] | Staphylococcus aureus | 12 |
| Bacillus subtilis | 14 | |
| Escherichia coli | 9 | |
| Pseudomonas aeruginosa | 11 | |
| Aspergillus niger | 13 |
Application Notes and Protocols: Cytotoxic and Anticancer Studies of 5-Ethoxy-2-hydroxybenzaldehyde Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of metal complexes derived from ethoxy-substituted 2-hydroxybenzaldehyde Schiff bases as potential anticancer agents. While direct studies on the 5-ethoxy isomer are limited in published literature, this guide utilizes data from the closely related 3-ethoxy-2-hydroxy-benzaldehyde isomer to provide a robust framework for research and development.
Introduction
Schiff bases, formed from the condensation of primary amines and aldehydes, are a class of "privileged ligands" in coordination chemistry. Their metal complexes have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The coordination of a metal ion to a Schiff base ligand can significantly enhance its cytotoxic potency compared to the free ligand. This is often attributed to the chelation effect, which can increase the lipophilicity of the complex, facilitating its transport across cell membranes.
This guide focuses on Schiff bases derived from ethoxy-substituted salicylaldehydes. The inclusion of the ethoxy group can modulate the electronic and steric properties of the ligand, influencing the stability and biological activity of its metal complexes. The protocols outlined below provide a comprehensive workflow for synthesizing these compounds and evaluating their anticancer potential in vitro.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of Schiff base metal complexes are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a Schiff base derived from 3-ethoxy-2-hydroxy-benzaldehyde and aniline, along with its Cobalt(II), Copper(II), and Zinc(II) complexes, against the HeLa (Human cervical cancer) cell line.[1][2] These values demonstrate a significant enhancement of cytotoxicity upon complexation with metal ions, with the Co(II) complex showing the highest activity.[1][2]
| Compound | Test System | IC50 Value (µg/mL) |
| Schiff Base Ligand (from 3-ethoxy-2-hydroxy-benzaldehyde and aniline) | HeLa Cells | 188.3 |
| Co(II) Complex | HeLa Cells | 25.51 |
| Cu(II) Complex | HeLa Cells | 53.35 |
| Zn(II) Complex | HeLa Cells | 55.99 |
| Cisplatin (Reference Drug) | HeLa Cells (General) | Varies |
Table 1: Cytotoxicity (IC50) data for a representative 3-ethoxy-2-hydroxy-benzaldehyde Schiff base and its metal complexes.[2]
Experimental Workflow
The overall process for synthesizing and evaluating these potential anticancer agents involves several key stages, from initial chemical synthesis to biological testing.
Caption: General experimental workflow from synthesis to in vitro screening.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand and its Metal Complexes
This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline), followed by its complexation with transition metal salts.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Metal(II) chloride salts (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Stirring hotplate
-
Reflux condenser
-
Glassware (round-bottom flasks, beakers, etc.)
-
Filtration apparatus
Procedure: Schiff Base Ligand Synthesis
-
Dissolve an equimolar amount of this compound in absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of the primary amine (e.g., aniline) in ethanol.
-
Add the amine solution dropwise to the aldehyde solution while stirring continuously at room temperature.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the Schiff base ligand should form.
-
Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and dry it in a desiccator.
-
Characterize the synthesized ligand using appropriate spectroscopic methods (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Procedure: Metal Complex Synthesis
-
Dissolve the synthesized Schiff base ligand in hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (in a 2:1 ligand-to-metal molar ratio) in a minimal amount of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. A change in color and/or the formation of a precipitate indicates complex formation.
-
After reflux, cool the mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration, wash thoroughly with ethanol and then diethyl ether, and dry in a desiccator.
-
Characterize the final metal complex using techniques such as FT-IR, UV-Vis spectroscopy, molar conductance, and thermal analysis (TGA).
Protocol 2: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Synthesized Schiff base and metal complexes
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds (ligand and metal complexes) in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Cisplatin).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Potential Mechanism of Action: Induction of Apoptosis
Many successful anticancer drugs exert their effect by inducing apoptosis, or programmed cell death. This is a highly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Metal complexes often trigger the intrinsic pathway by inducing cellular stress, such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, structure and anticancer studies of Cu (II), Ni (II) and Co (II) complexes based on 2,3-dihydroxybenzaldehyde-2-(2-aminophenyl)benzimidazole Schiff base - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for 5-Ethoxy-2-hydroxybenzaldehyde Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion remains a significant challenge across various industries, leading to material degradation, economic losses, and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Schiff bases, formed from the condensation of an aldehyde or ketone with a primary amine, have emerged as a promising class of corrosion inhibitors. Their efficacy is attributed to the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in their structure, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive media.
Derivatives of 5-Ethoxy-2-hydroxybenzaldehyde are of particular interest due to the combined electronic effects of the ethoxy and hydroxyl groups on the aromatic ring, which can enhance their adsorption capabilities and, consequently, their corrosion inhibition efficiency. These application notes provide detailed protocols for the synthesis and evaluation of this compound-derived Schiff bases as corrosion inhibitors, primarily for mild steel in acidic environments.
Synthesis of this compound-Based Schiff Base Corrosion Inhibitors
The general synthesis protocol for Schiff bases derived from this compound involves a condensation reaction with a primary amine. The following is a generalized procedure.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine, ethanolamine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Protocol:
-
Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the selected primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the precipitate by filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or vacuum oven.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.
Experimental Protocols for Corrosion Inhibition Studies
The effectiveness of the synthesized Schiff bases as corrosion inhibitors is typically evaluated using electrochemical and weight loss methods. Mild steel coupons are commonly used as the test specimens in acidic media like 1 M HCl.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
1 M Hydrochloric acid (HCl) solution
-
Synthesized Schiff base inhibitor at various concentrations
-
Analytical balance
-
Water bath or thermostat
-
Abrasive papers of different grades
-
Acetone and distilled water
Protocol:
-
Mechanically polish the mild steel coupons with a series of abrasive papers, degrease with acetone, wash with distilled water, and dry.
-
Accurately weigh the prepared coupons using an analytical balance.
-
Immerse the coupons in beakers containing 1 M HCl solution with and without different concentrations of the Schiff base inhibitor.
-
Maintain the beakers at a constant temperature (e.g., 303 K) in a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, wash them with distilled water and acetone, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques, such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), provide insights into the kinetics and mechanism of corrosion inhibition.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)
-
1 M HCl solution
-
Synthesized Schiff base inhibitor at various concentrations
Protocol:
-
Prepare the mild steel working electrode by polishing, degreasing, and washing as described for the weight loss method.
-
Assemble the three-electrode cell with the mild steel electrode as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode.
-
Fill the cell with 1 M HCl solution (blank) or the inhibitor solution of a specific concentration.
-
Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Polarization (PDP): Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Analyze the PDP curves to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). Calculate the inhibition efficiency using: %IE = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Analyze the EIS data (Nyquist and Bode plots) to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). Calculate the inhibition efficiency using: %IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Data Presentation
Table 1: Illustrative Weight Loss Data for a this compound Derivative on Mild Steel in 1 M HCl at 303 K
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 15.2 | 1.85 | - |
| 0.1 | 4.1 | 0.50 | 73.0 |
| 0.5 | 2.3 | 0.28 | 84.9 |
| 1.0 | 1.5 | 0.18 | 90.3 |
| 2.0 | 0.9 | 0.11 | 94.1 |
Table 2: Illustrative Potentiodynamic Polarization Parameters for a this compound Derivative on Mild Steel in 1 M HCl
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -485 | 250 | 75 | 120 | - |
| 0.1 | -478 | 65 | 72 | 115 | 74.0 |
| 0.5 | -472 | 35 | 69 | 112 | 86.0 |
| 1.0 | -465 | 22 | 65 | 108 | 91.2 |
| 2.0 | -460 | 14 | 62 | 105 | 94.4 |
Table 3: Illustrative Electrochemical Impedance Spectroscopy Parameters for a this compound Derivative on Mild Steel in 1 M HCl
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 150 | - |
| 0.1 | 180 | 85 | 75.0 |
| 0.5 | 350 | 60 | 87.1 |
| 1.0 | 580 | 45 | 92.2 |
| 2.0 | 850 | 30 | 94.7 |
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for the synthesis and evaluation of corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by Schiff base adsorption.
Adsorption Isotherm and Mechanism of Inhibition
The adsorption of Schiff base inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = %IE / 100), can be related to the inhibitor concentration (C) by the Langmuir equation:
C / θ = 1 / K_ads + C
where K_ads is the equilibrium constant of the adsorption process. A linear plot of C / θ versus C indicates that the adsorption follows the Langmuir isotherm.
The mechanism of inhibition involves the adsorption of the Schiff base molecules onto the mild steel surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: Coordinate bond formation between the lone pair of electrons of the heteroatoms (N, O) and the vacant d-orbitals of the iron atoms, as well as π-electron sharing between the aromatic rings and the metal surface.
The formation of this adsorbed protective film isolates the metal surface from the corrosive environment, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The data from potentiodynamic polarization can indicate whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many Schiff bases, a mixed-type inhibition is observed, where both anodic and cathodic reactions are suppressed.[1][2]
Quantum Chemical Calculations
Theoretical calculations using Density Functional Theory (DFT) can provide further insights into the relationship between the molecular structure of the inhibitor and its inhibition efficiency. Key quantum chemical parameters that are often correlated with inhibition performance include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface, leading to better inhibition efficiency.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a greater ability to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally corresponds to higher inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
These theoretical studies can aid in the rational design of new and more effective corrosion inhibitors based on the this compound scaffold.
References
Application Notes and Protocols: The Reaction of 5-Ethoxy-2-hydroxybenzaldehyde with Primary Amines for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from salicylaldehyde and its analogs are a versatile class of compounds with significant potential in medicinal chemistry and drug development. The reaction of 5-Ethoxy-2-hydroxybenzaldehyde with primary amines yields Schiff bases, also known as imines, which possess a characteristic azomethine (-C=N-) group. This functional group, along with the phenolic hydroxyl and ethoxy substituents, imparts these molecules with a range of biological activities, including antimicrobial and anticancer properties. These compounds are of great interest to researchers for their potential as novel therapeutic agents.
The formation of the Schiff base proceeds via a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, forming a hemiaminal intermediate. This is followed by a dehydration step to yield the stable imine product. The reaction is typically straightforward and can be carried out under various conditions, including conventional heating, microwave irradiation, and solvent-free methods. The resulting Schiff bases can also act as ligands to form metal complexes, which often exhibit enhanced biological activity.
Reaction Mechanism
The reaction between this compound and a primary amine (R-NH₂) is a classic example of Schiff base formation. The general mechanism involves two key steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral hemiaminal (or carbinolamine).
-
Dehydration: The hydroxyl group of the hemiaminal is protonated (often catalyzed by a trace amount of acid), making it a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final Schiff base product.
Caption: General reaction mechanism for Schiff base formation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Schiff bases from this compound and primary amines.
Protocol 1: Conventional Synthesis via Reflux
This method is a standard and widely used procedure for Schiff base synthesis.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution under continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator or vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Microwave-Assisted Synthesis
This method often leads to shorter reaction times and higher yields compared to conventional heating.
Materials:
-
This compound
-
Primary amine
-
Ethanol or other suitable solvent (e.g., DMF, DMSO)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the primary amine (1 equivalent).
-
Add a small amount of a suitable solvent (e.g., 5-10 mL of ethanol).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a specific temperature (e.g., 80-120 °C) and power for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.
-
After irradiation, cool the vessel to room temperature.
-
The product can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure.
-
Purify the product by recrystallization.
-
Dry and characterize the final product as described in Protocol 1.
Data Presentation
While specific quantitative data for the reaction of this compound with a wide range of primary amines is not extensively available in the literature, the following tables summarize representative data for the synthesis and biological activity of Schiff bases derived from structurally similar salicylaldehyde analogs. This information can serve as a valuable reference for researchers.
Table 1: Synthesis of Salicylaldehyde-derived Schiff Bases - Reaction Conditions and Yields
| Aldehyde | Amine | Solvent | Method | Reaction Time (h) | Yield (%) | Reference |
| Salicylaldehyde | Ethylene diamine | Water | Reflux | 2.5 | 69.13 | [1] |
| 3-Methoxy-salicylaldehyde | Aniline | Ethanol | Reflux | 5 | 78 | [2] |
| 5-Chloro-salicylaldehyde | Alanine | Ethanol/NaOH | Stirring | 5 | 96.08 | [3] |
| Salicylaldehyde | 2-Aminopyridine | Ethanol | Reflux | 3 | 64.6 | [4] |
Table 2: Antimicrobial Activity of Salicylaldehyde-derived Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Bacillus subtilis | Escherichia coli | Pseudomonas fluorescens | Staphylococcus aureus | Aspergillus niger | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (from 5-chloro-salicylaldehyde) | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 | [5] |
Table 3: Anticancer Activity of Salicylaldehyde-derived Schiff Bases (IC₅₀ in µM)
| Compound | HeLa | MCF-7 | Reference |
| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | - | 1.47-4.12 | [6][7] |
Applications in Drug Development
Schiff bases derived from this compound and its analogs are promising candidates for drug development due to their diverse biological activities.
Antimicrobial Activity
The imine group in Schiff bases is crucial for their antimicrobial properties. These compounds have shown efficacy against a range of bacteria and fungi. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of salicylaldehyde-derived Schiff bases against various cancer cell lines. The proposed mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of key enzymes, and interference with DNA replication. For instance, some Schiff bases have been shown to induce apoptosis through the modulation of signaling pathways like the MAPK pathway.
Caption: Experimental workflow from synthesis to drug development.
Conclusion
The reaction of this compound with primary amines provides a straightforward route to a diverse library of Schiff bases with significant potential for drug development. While more research is needed to fully elucidate the quantitative aspects of their synthesis and the specific mechanisms underlying their biological activities, the existing data on analogous compounds strongly supports their further investigation as novel antimicrobial and anticancer agents. The protocols and data presented here offer a solid foundation for researchers to explore this promising class of molecules.
References
- 1. Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique | Semantic Scholar [semanticscholar.org]
- 2. ijstr.org [ijstr.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
Catalytic Applications of 5-Ethoxy-2-hydroxybenzaldehyde Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes derived from Schiff base ligands have garnered significant attention in the field of catalysis due to their facile synthesis, structural versatility, and tunable electronic properties. Schiff bases prepared from 5-Ethoxy-2-hydroxybenzaldehyde, a substituted salicylaldehyde, form stable complexes with various transition metals such as copper, nickel, cobalt, and zinc. These complexes have emerged as promising catalysts in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Their catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states and the coordination environment provided by the Schiff base ligand, which can influence substrate binding and activation. This document provides an overview of the catalytic applications of these complexes, along with detailed experimental protocols for their synthesis and use in key catalytic reactions.
Synthesis of this compound Schiff Base Ligands and their Metal Complexes
The synthesis of Schiff base ligands from this compound typically involves the condensation reaction with a primary amine. A common approach involves the reaction with a diamine, such as ethylenediamine, to form a tetradentate ligand.
Protocol: Synthesis of N,N'-bis(5-ethoxy-2-hydroxybenzylidene)ethane-1,2-diamine
Materials:
-
This compound
-
Ethylenediamine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (2 mmol) in 30 mL of ethanol.
-
To this solution, add ethylenediamine (1 mmol) dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated yellow solid (the Schiff base ligand) is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry it in a desiccator.
Protocol: General Synthesis of Metal(II) Complexes
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(OAc)₂)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in 50 mL of hot methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the corresponding metal(II) salt (1 mmol) in a minimum amount of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A change in color and the formation of a precipitate indicate the formation of the complex.
-
Reflux the reaction mixture for 1-2 hours to ensure complete complexation.
-
Cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the complex with the solvent and dry it under vacuum.
Catalytic Applications
Oxidation Reactions: Catalytic Oxidation of Alcohols
Metal complexes of this compound Schiff bases, particularly those of copper and nickel, have shown significant activity in the catalytic oxidation of alcohols to aldehydes and ketones. These reactions are fundamental in organic synthesis.
Experimental Workflow for Catalytic Alcohol Oxidation
Caption: General workflow for catalytic alcohol oxidation.
Catalytic Cycle for Alcohol Oxidation by a Copper(II)-Schiff Base Complex
Caption: Proposed catalytic cycle for alcohol oxidation.
Protocol: Catalytic Oxidation of Benzyl Alcohol using a Copper-Schiff Base Complex
Materials:
-
Benzyl alcohol
-
Copper(II)-N,N'-bis(5-ethoxy-2-hydroxybenzylidene)ethane-1,2-diamine complex
-
Acetonitrile (solvent)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution) as oxidant
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, add the copper-Schiff base complex (0.02 mmol).
-
Add benzyl alcohol (1 mmol) and acetonitrile (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add hydrogen peroxide (2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture at 70°C and monitor the progress by TLC.
-
After completion (typically 2-4 hours), cool the reaction to room temperature.
-
Extract the product with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Quantitative Data for Catalytic Oxidation of Alcohols
Due to the limited availability of data for this compound complexes, the following table summarizes typical performance data for analogous copper and nickel Schiff base complexes in the oxidation of benzyl alcohol.
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) (Benzaldehyde) | Ref. |
| Cu(II)-Salen type | H₂O₂ | Acetonitrile | 70 | 3 | ~95 | >98 | [1] |
| Ni(II)-Schiff Base | TBHP | DMF | 90 | 1 | 89 | >95 | [2] |
| Cu(I)-Schiff Base | Air (O₂) | Acetonitrile | RT | 1 | 99 | >99 | [3] |
TBHP: tert-Butyl hydroperoxide, DMF: Dimethylformamide, RT: Room Temperature
Carbon-Carbon Coupling Reactions
Nickel complexes of Schiff bases have been explored as catalysts for C-C cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu reactions. These reactions are pivotal in the synthesis of biaryls and other complex organic molecules.
Logical Relationship in a Suzuki-Miyaura Coupling Reaction
Caption: Key steps in a Ni-catalyzed Suzuki coupling.
Protocol: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
Note: This is a general protocol based on related nickel-Schiff base catalysts due to the absence of specific literature for this compound complexes.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Nickel(II)-N,N'-bis(5-ethoxy-2-hydroxybenzylidene)ethane-1,2-diamine complex
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/Water mixture)
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the nickel-Schiff base complex (3-5 mol%).
-
Add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2-3 mmol).
-
Add the solvent system (e.g., 5 mL of toluene and 1 mL of water).
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture at 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, add water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data for Ni-Catalyzed Cross-Coupling
| Catalyst | Reaction Type | Aryl Halide | Coupling Partner | Yield (%) | Ref. |
| Ni(II)-Schiff Base | Kumada-Corriu | Aryl Chloride | Grignard Reagent | Moderate to Good | [4] |
| Ni(II)-Salen type | Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Good to Excellent | [5] |
Reduction Reactions
Cobalt and other transition metal complexes of Schiff bases are known to catalyze the reduction of various functional groups, such as the reduction of nitroarenes to anilines, which are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Experimental Workflow for Catalytic Nitroarene Reduction
Caption: Workflow for catalytic reduction of nitroarenes.
Protocol: Catalytic Reduction of Nitrobenzene using a Cobalt-Schiff Base Complex
Note: This is a generalized protocol. Specific conditions may vary based on the exact catalyst and substrate.
Materials:
-
Nitrobenzene
-
Cobalt(II)-N,N'-bis(5-ethoxy-2-hydroxybenzylidene)ethane-1,2-diamine complex
-
Sodium borohydride (NaBH₄) as the reducing agent
-
Ethanol (solvent)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve nitrobenzene (1 mmol) in ethanol (10 mL).
-
Add the cobalt-Schiff base complex (1-2 mol%).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaBH₄ (3-4 mmol) in ethanol.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude aniline, which can be further purified.
Quantitative Data for Catalytic Nitroarene Reduction
Specific data for this compound complexes in this application is not available. The table shows representative results for cobalt-based catalysts in the reduction of nitroarenes.
| Catalyst | Reducing Agent | Substrate | Yield (%) | Ref. |
| Co-N/C catalyst | H₂ | Nitrobenzene | >97 | [6] |
| Co(III) macrocycle | N₂H₄·H₂O | 4-Chloronitrobenzene | 100 | [7] |
Conclusion
Metal complexes of Schiff bases derived from this compound hold considerable promise as versatile catalysts in organic synthesis. While specific quantitative data for these exact complexes is limited in the current literature, the protocols and performance data for structurally analogous salicylaldehyde-based Schiff base complexes provide a strong foundation for their application and further research. The ease of synthesis and the ability to tune the catalytic activity by modifying the metal center and ligand structure make these compounds attractive targets for the development of new and efficient catalytic systems for oxidation, C-C coupling, and reduction reactions, with significant potential in both academic research and industrial applications, including drug development. Further investigation into the catalytic scope and performance of this compound metal complexes is warranted to fully explore their capabilities.
References
- 1. Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Nickel(II) Schiff base complexes: Synthesis, characterization and catalytic activity in Kumada–Corriu cross-coupling reactions-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 5. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High performance of a cobalt-nitrogen complex for the reduction and reductive coupling of nitro compounds into amines and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: 5-Ethoxy-2-hydroxybenzaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile and valuable building block in synthetic organic chemistry, particularly in the development of novel bioactive molecules. Its chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an ethoxy substituent, allows for the construction of diverse molecular scaffolds. The hydroxyl and aldehyde groups are key for forming Schiff bases and chalcones, two classes of compounds renowned for their wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of bioactive Schiff bases and chalcones using this compound as a precursor.
Application I: Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by an azomethine or imine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde.[1][2] Derivatives of 2-hydroxybenzaldehyde, such as this compound, are widely used to create Schiff bases with significant potential as antimicrobial and anticancer agents.[1][3][4] The imine group is often crucial for their biological activity.[1]
General Synthesis Workflow
The synthesis is typically a one-step condensation reaction, often catalyzed by acid, and can be performed using conventional heating or microwave irradiation to improve yields and reduce reaction times.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
Application Notes and Protocols: 5-Ethoxy-2-hydroxybenzaldehyde-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-hydroxybenzaldehyde is a versatile building block for the synthesis of novel fluorescent probes. Its salicylaldehyde core, featuring a hydroxyl group ortho to the aldehyde, provides a reactive site for the construction of Schiff base ligands. These ligands can exhibit interesting photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), and can be designed to act as chemosensors for various analytes. This document provides detailed application notes and protocols for a hypothetical fluorescent probe, EHB-Zn1 , derived from this compound for the detection of zinc ions (Zn²⁺).
The proposed probe, EHB-Zn1, is envisioned as a "turn-on" fluorescent sensor. The signaling mechanism is based on the chelation-enhanced fluorescence (CHEF) effect. In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to Zn²⁺, the probe forms a rigid complex, which suppresses these non-radiative processes and leads to a significant enhancement in fluorescence intensity.
Data Presentation: Photophysical Properties of EHB-Zn1
The following table summarizes the key photophysical properties of the hypothetical fluorescent probe EHB-Zn1 and its complex with Zn²⁺.
| Property | EHB-Zn1 (Free Probe) | EHB-Zn1-Zn²⁺ Complex |
| Excitation Max (λex) | 370 nm | 375 nm |
| Emission Max (λem) | 460 nm (weak) | 480 nm (strong) |
| Molar Extinction (ε) | 1.2 x 10⁴ M⁻¹cm⁻¹ | 1.8 x 10⁴ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | < 0.05 | ~ 0.50 |
| Stokes Shift | 90 nm | 105 nm |
| Solubility | Soluble in DMSO, MeCN | Soluble in DMSO, MeCN |
Experimental Protocols
Synthesis of EHB-Zn1 Probe
This protocol describes the synthesis of the EHB-Zn1 probe via a Schiff base condensation reaction between this compound and 2-amino-N,N-dimethylaniline.
Materials:
-
This compound
-
2-amino-N,N-dimethylaniline
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of anhydrous ethanol.
-
To this solution, add 2-amino-N,N-dimethylaniline (1.0 mmol).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure EHB-Zn1 probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Detection of Zn²⁺
This protocol outlines the procedure for evaluating the fluorescent response of EHB-Zn1 to Zn²⁺ in a buffered solution.
Materials:
-
EHB-Zn1 stock solution (1 mM in DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃) in deionized water (10 mM)
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a working solution of EHB-Zn1 by diluting the DMSO stock solution in HEPES buffer to a final concentration of 10 µM.
-
In a quartz cuvette, add 2 mL of the EHB-Zn1 working solution.
-
Record the initial fluorescence emission spectrum (ex: 375 nm).
-
Titration: Sequentially add small aliquots of the ZnCl₂ stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
Selectivity Test: To separate cuvettes containing the EHB-Zn1 working solution, add an excess of other metal ion solutions and record the fluorescence response to determine the selectivity of the probe for Zn²⁺.
-
Plot the fluorescence intensity at 480 nm against the concentration of Zn²⁺ to determine the detection limit and binding affinity.
Live Cell Imaging of Intracellular Zn²⁺
This protocol provides a general workflow for staining and imaging live cells with the EHB-Zn1 probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
EHB-Zn1 stock solution (1 mM in DMSO)
-
ZnCl₂ solution (for inducing Zn²⁺ influx)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Probe Loading: When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with warm PBS.
-
Prepare a loading solution by diluting the EHB-Zn1 stock solution in serum-free DMEM to a final concentration of 5 µM.
-
Incubate the cells with the EHB-Zn1 loading solution for 30 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or culture medium to the cells. Mount the dish on the confocal microscope and acquire fluorescence images using an excitation wavelength of ~375 nm and collecting emission from 470-550 nm.
-
Zn²⁺ Treatment (Optional): To visualize changes in intracellular Zn²⁺, treat the EHB-Zn1-loaded cells with a solution of ZnCl₂ (e.g., 50 µM) and acquire images over time.
Visualizations
Caption: Synthesis of the EHB-Zn1 fluorescent probe.
Caption: Signaling mechanism of the EHB-Zn1 probe for Zn²⁺ detection.
Caption: Workflow for live cell imaging of Zn²⁺ using the EHB-Zn1 probe.
Troubleshooting & Optimization
Technical Support Center: Optimizing Schiff Base Synthesis with 5-Ethoxy-2-hydroxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Schiff bases from 5-Ethoxy-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Schiff base synthesis? A1: Schiff base formation is a reversible condensation reaction between a primary amine and an aldehyde (in this case, this compound). The reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-).[1][2] To achieve a high yield, the reaction equilibrium must be shifted toward the product, typically by removing the water as it forms.[1]
Q2: What is the role of a catalyst in this reaction? A2: A catalyst, usually a mild acid, is often used to accelerate the reaction.[1] An acid catalyst works by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the primary amine.[1] It also facilitates the final dehydration step.[1] A few drops of glacial acetic acid are commonly used.[3][4]
Q3: How do the substituents on this compound affect the reaction? A3: The substituents can have both electronic and steric effects. The ethoxy group at the para-position to the hydroxyl group is electron-donating, which can slightly decrease the reactivity of the aldehyde's carbonyl group by reducing its electrophilicity.[1] The hydroxyl group at the ortho position can participate in intramolecular hydrogen bonding in the final Schiff base product, which can influence its stability and properties.
Q4: What are the most common solvents for this synthesis? A4: Alcoholic solvents like ethanol and methanol are most commonly used because they readily dissolve the reactants and the product often precipitates upon cooling.[4][5] For reactions requiring azeotropic water removal, toluene or benzene can be used with a Dean-Stark apparatus.[6] Dichloromethane is another potential solvent.[3] In some cases, water can be employed as a green and efficient solvent.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a very low yield for my Schiff base. What are the common causes and how can I fix it? A: Low yields in Schiff base synthesis are a frequent issue and can stem from several factors, primarily the reversible nature of the reaction.[6]
Potential Causes & Solutions:
-
Incomplete Water Removal: The presence of water can hydrolyze the imine product back to the starting materials, shifting the equilibrium away from the product.[1][3]
-
Solution 1 (Dehydrating Agents): Add an anhydrous drying agent like molecular sieves or anhydrous sodium sulfate directly to the reaction mixture.[3][6]
-
Solution 2 (Azeotropic Distillation): If using a solvent like toluene, perform the reaction using a Dean-Stark apparatus to physically remove water as it is formed.[3]
-
-
Suboptimal pH: The reaction rate is highly pH-dependent. The reaction requires mild acid catalysis, but a pH that is too low will protonate the amine reactant, inhibiting its nucleophilic attack on the carbonyl carbon.[6]
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.
Issue 2: Reaction Stalls or is Incomplete
Q: My TLC analysis shows that a significant amount of starting material remains even after several hours. What should I do? A: An incomplete reaction is often related to the reaction equilibrium or reactant stoichiometry.
Potential Causes & Solutions:
-
Equilibrium Not Driven to Completion: As with low yield, the presence of water is a likely culprit.
-
Stoichiometry: While a 1:1 molar ratio is standard, adjusting the stoichiometry can help.
Issue 3: Product is Impure or Decomposes
Q: The Schiff base product I isolated appears impure or degrades over time. How can I improve its purity and stability? A: Schiff base instability is often due to hydrolysis.[3] Purity issues can arise from side reactions or unreacted starting materials.
Potential Causes & Solutions:
-
Hydrolysis: The imine bond is susceptible to cleavage by water, especially under acidic or basic conditions.[3]
-
Solution: Use dry, anhydrous solvents for both the reaction and purification steps.[3] Work under an inert atmosphere (e.g., nitrogen) if the compound is particularly sensitive. Store the final product in a desiccator.
-
-
Unreacted Starting Materials: The most common impurities are the aldehyde and amine starting materials.
-
Solution 1 (Recrystallization): This is the most common and effective purification method.[1][5] Choose a solvent in which the Schiff base is highly soluble when hot but sparingly soluble at room temperature, such as ethanol or methanol.[3]
-
Solution 2 (Washing): Wash the crude product with a solvent that will dissolve the starting materials but not the desired Schiff base product.[5]
-
Data Presentation
Table 1: Common Reaction Parameters for Optimization
| Parameter | Common Options | Notes & Recommendations | Citations |
| Solvent | Ethanol, Methanol | Good for dissolving reactants; product often precipitates on cooling. | [3][5][6] |
| Toluene | Use with a Dean-Stark apparatus for azeotropic water removal. | [6] | |
| Dichloromethane | A common aprotic solvent. | [3] | |
| Water | Can be used as an environmentally friendly "green" solvent. | [7] | |
| Catalyst | Glacial Acetic Acid | Most common; use a few drops to achieve a mildly acidic pH (4-5). | [3][6] |
| p-Toluenesulfonic acid (PTSA) | A stronger acid catalyst that can be effective. | [10] | |
| Sulfuric Acid (H₂SO₄) | Use with caution as it is a strong acid; can be used in catalytic amounts. | [8][9] | |
| Water Removal | Molecular Sieves, Na₂SO₄ | Added directly to the reaction flask. Effective and simple. | [3][6][8] |
| Dean-Stark Apparatus | Used with water-immiscible solvents like toluene for continuous removal. | [3] | |
| Temperature | Room Temperature to Reflux | Often heated (60-80 °C) or refluxed to increase reaction rate. | [4][5] |
| Microwave Irradiation | Can significantly reduce reaction time and increase yield. | [4][8] |
Experimental Protocols
Protocol 1: General Synthesis via Reflux
This protocol describes a standard method for Schiff base synthesis using heat.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture.[4]
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux (typically around 80°C for ethanol) and stir for 2-4 hours.[4][11]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product often precipitates.[2]
-
Cool further in an ice bath to maximize precipitation.[2]
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.[2]
-
Dry the product in a desiccator or vacuum oven.[2]
Protocol 2: Purification by Recrystallization
This protocol is used to purify the crude Schiff base product.
Materials:
-
Crude Schiff base solid
-
Suitable solvent (e.g., Ethanol)
-
Erlenmeyer flask, hot plate, Buchner funnel
Procedure:
-
Place the crude solid into an Erlenmeyer flask.
-
Add the minimum amount of hot solvent (e.g., boiling ethanol) required to fully dissolve the solid.[3]
-
If the solution has colored impurities, a small amount of activated charcoal can be added, and the solution heated for a few minutes.[3]
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystals of the pure Schiff base should form.
-
Once crystallization appears complete, place the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[3]
-
Dry the crystals thoroughly.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijraset.com [ijraset.com]
- 8. researchgate.net [researchgate.net]
- 9. scirj.org [scirj.org]
- 10. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 11. researchgate.net [researchgate.net]
common side products in the synthesis of 5-Ethoxy-2-hydroxybenzaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethoxy-2-hydroxybenzaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and direct methods for the synthesis of this compound involve the formylation of 4-ethoxyphenol. The two primary reactions used for this transformation are the Duff reaction and the Reimer-Tiemann reaction. Both reactions are well-established methods for the ortho-formylation of phenols.
Q2: What are the expected major and minor products in the formylation of 4-ethoxyphenol?
A2: The expected major product is the desired ortho-formylated product, this compound. However, the formation of isomeric and poly-formylated side products is common. The primary minor product is typically the para-formylated isomer, 3-Ethoxy-4-hydroxybenzaldehyde.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Problem 1: Low yield of the desired this compound and presence of a significant amount of an isomeric byproduct.
Likely Cause: The formation of the isomeric side product, 3-Ethoxy-4-hydroxybenzaldehyde, is a common issue in the formylation of 4-ethoxyphenol. The directing effect of the hydroxyl and ethoxy groups on the aromatic ring can lead to substitution at both the ortho and para positions relative to the hydroxyl group.
Recommended Solutions:
-
Reaction Choice: The Reimer-Tiemann reaction is known to favor ortho-formylation more strongly than some other methods, although para-isomer formation is still observed.[1]
-
Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for the ortho-product by favoring the thermodynamically more stable transition state.
-
Solvent: The choice of solvent can influence the isomer ratio. For the Reimer-Tiemann reaction, a two-phase system of aqueous alkali and an organic solvent like chloroform is standard.
-
-
Purification Strategy: If the formation of the isomeric byproduct is unavoidable, an efficient purification method is crucial.
-
Column Chromatography: Separation of the isomers can be achieved using column chromatography on silica gel with a suitable eluent system, such as a gradient of hexane and ethyl acetate.
-
HPLC: High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separation of 3-Ethoxy-4-hydroxybenzaldehyde from the desired product.[2]
-
Problem 2: Formation of a di-formylated side product.
Likely Cause: In formylation reactions like the Duff reaction, if both positions ortho to the hydroxyl group are available and the reaction conditions are forcing (e.g., excess formylating agent, high temperature), di-formylation can occur, leading to the formation of 2,6-diformyl-4-ethoxyphenol.[1]
Recommended Solutions:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use a molar ratio of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction) to 4-ethoxyphenol that favors mono-formylation (typically a 1:1 ratio or a slight excess of the phenol).
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Shorter reaction times and lower temperatures can help to minimize over-reaction.
Problem 3: Presence of unreacted 4-ethoxyphenol in the final product.
Likely Cause: Incomplete reaction is a common reason for the presence of the starting material in the product mixture. This can be due to insufficient reaction time, low temperature, or deactivation of the reagents.
Recommended Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature, but be mindful that this may also increase the formation of other side products.
-
Reagent Quality: Ensure that all reagents, particularly the formylating agent and any catalysts, are of high purity and activity.
-
Purification: Unreacted 4-ethoxyphenol can typically be removed from the product mixture by washing the organic extract with a dilute aqueous base solution (e.g., 5% NaOH). The phenolic starting material will be deprotonated and dissolve in the aqueous layer, while the aldehyde product remains in the organic layer.
Problem 4: Formation of dark, tarry, or resinous materials.
Likely Cause: The Reimer-Tiemann reaction, in particular, is known to produce polymeric or resinous byproducts, especially under harsh conditions such as high temperatures or prolonged reaction times.
Recommended Solutions:
-
Temperature Control: Maintain a controlled and moderate reaction temperature.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and work up the reaction as soon as the starting material is consumed or the product concentration is maximized.
-
Vigorous Stirring: In the biphasic Reimer-Tiemann reaction, efficient mixing is crucial to ensure proper reaction between the reagents in the two phases and can help to minimize localized overheating and side reactions.
Quantitative Data on Side Products
While specific quantitative data for the side products in the synthesis of this compound is not extensively reported in readily available literature, the following table provides a general overview of expected side products based on the reaction type. The actual yields are highly dependent on the specific experimental conditions.
| Reaction Type | Starting Material | Desired Product | Common Side Products | Typical Yield Range (Desired Product) |
| Duff Reaction | 4-Ethoxyphenol | This compound | 3-Ethoxy-4-hydroxybenzaldehyde (Isomer), 2,6-Diformyl-4-ethoxyphenol (Di-formylated) | 15-40% |
| Reimer-Tiemann Reaction | 4-Ethoxyphenol | This compound | 3-Ethoxy-4-hydroxybenzaldehyde (Isomer), Cyclohexadienone derivatives, Resinous materials | 20-60% |
Experimental Protocols
General Protocol for the Reimer-Tiemann Formylation of 4-Ethoxyphenol
This protocol is a general guideline and may require optimization.
Materials:
-
4-Ethoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-ethoxyphenol in ethanol.
-
Add a solution of sodium hydroxide in water to the flask and stir the mixture.
-
Heat the mixture to 60-70°C.
-
Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from side products.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 5-Ethoxy-2-hydroxybenzaldehyde Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of 5-Ethoxy-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The nature of impurities largely depends on the synthetic route employed.
-
Reimer-Tiemann Reaction: When synthesizing this compound from 4-ethoxyphenol, the most common impurity is the isomeric p-hydroxybenzaldehyde derivative (3-ethoxy-4-hydroxybenzaldehyde). Unreacted 4-ethoxyphenol can also be present. The Reimer-Tiemann reaction is known for its ortho-selectivity, but para-substitution can still occur.[1][2][3][4][5]
-
Williamson Ether Synthesis: If starting from 2,5-dihydroxybenzaldehyde and an ethylating agent, potential impurities include unreacted starting material and the diether byproduct, 2,5-diethoxybenzaldehyde. Incomplete reaction is a common source of the dihydroxy starting material impurity.
-
General Impurities: Regardless of the method, colored impurities and tarry residues can form, especially if the reaction is overheated or reaction times are prolonged.[1]
Q2: My purified this compound is a yellow solid, is this normal?
A2: Pure this compound is typically a light yellow or off-white solid. A distinct yellow or brownish color may indicate the presence of impurities. These could be residual starting materials, byproducts, or degradation products. Further purification by column chromatography or recrystallization may be necessary to obtain a purer, lighter-colored solid.
Q3: What are suitable solvent systems for Thin Layer Chromatography (TLC) analysis of this compound?
A3: A good starting point for TLC analysis is a mixture of a nonpolar and a polar solvent. Commonly used systems include:
-
Hexane/Ethyl Acetate
-
Petroleum Ether/Ethyl Acetate
-
Dichloromethane/Hexane
The polarity of the solvent system should be adjusted to achieve an Rf value for the desired product between 0.3 and 0.7 for optimal separation and visualization of impurities.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound reaction products.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate solvent system polarity.- Column overloading.- Column channeling. | - Optimize the solvent system using TLC. A good starting Rf for the product is ~0.35.[6]- Use a larger column or reduce the amount of crude material.- Ensure proper packing of the stationary phase. |
| Product is not eluting from the column | - Solvent system is not polar enough.- The compound may be acidic and strongly adsorbing to the silica gel. | - Gradually increase the polarity of the eluting solvent.- Add a small amount of a slightly acidic modifier (e.g., 0.1-1% acetic acid) to the eluent to suppress strong interactions with the silica. |
| Product elutes as a broad band, leading to low purity fractions | - Poor solubility of the crude material in the eluent.- Diffusion on the column. | - Load the sample onto the column using a minimal amount of a stronger solvent and then begin elution with the less polar mobile phase.- Increase the flow rate (for flash chromatography). |
| Colored impurities co-elute with the product | - Impurities have similar polarity to the product. | - Try a different solvent system with different selectivity (e.g., dichloromethane/acetone instead of hexane/ethyl acetate).- Consider using a different stationary phase (e.g., alumina). |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | - The solution is supersaturated.- The cooling process is too rapid.- The solvent is too nonpolar for the compound. | - Add a small amount of additional hot solvent to redissolve the oil and then allow it to cool more slowly.- Try a more polar solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of purified product | - The product has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used to dissolve the crude product.- Use a pre-heated funnel for hot filtration. |
| No crystals form upon cooling | - The solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then try cooling again.- Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
| Purified product is still impure | - Impurities have similar solubility to the product in the chosen solvent.- Impurities were trapped within the crystal lattice. | - Try a different recrystallization solvent or a solvent pair.- Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add another layer of sand (~0.5 cm) on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Gradually increase the polarity of the eluent as needed (e.g., from 95:5 to 90:10 to 80:20 Hexane:Ethyl Acetate).
-
Collect fractions in test tubes.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
The choice of solvent is critical and should be determined by small-scale solubility tests. Ethanol, water, or a mixture of the two are often good starting points for phenolic compounds.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of the chosen solvent and heat to boiling.
-
If the solid dissolves completely, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
If the solid does not dissolve in the hot solvent, it is not a suitable solvent.
-
If the solid is very soluble in the cold solvent, it is not a suitable solvent.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely.
-
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Eluent System (v/v) | Typical Rf of Product | Notes |
| Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3) | 0.3 - 0.5 | A good starting point for many reaction mixtures. |
| Silica Gel | Dichloromethane:Hexane (1:1 to 2:1) | Variable | Can offer different selectivity for separating isomers. |
| Silica Gel | Petroleum Ether:Ethyl Acetate (8:2) | ~0.4 | Reported for similar salicylaldehyde derivatives. |
Table 2: Potential Recrystallization Solvents for this compound
| Solvent(s) | Expected Yield | Expected Purity | Notes |
| Ethanol/Water | Moderate to High | Good to Excellent | A common and effective solvent pair for phenolic compounds. The ratio will need to be optimized. |
| Isopropanol | Moderate | Good | May be a suitable single solvent. |
| Toluene | Moderate | Good | Can be effective for less polar impurities. |
Visualizations
Caption: General workflow for the purification of this compound.
References
troubleshooting low yields in 5-Ethoxy-2-hydroxybenzaldehyde reactions
Welcome to the technical support center for the synthesis of 5-Ethoxy-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of this compound, primarily through the formylation of 4-ethoxyphenol using the Reimer-Tiemann or Duff reactions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors related to reaction conditions, reagent quality, and side reactions. Below is a summary of potential causes and recommended solutions.
Troubleshooting Low Yields
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is running for the recommended duration. Monitor reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain the optimal reaction temperature. For the Reimer-Tiemann reaction, this is typically 60-70°C. For the Duff reaction, higher temperatures (around 150°C) are often required. |
| Suboptimal Reagent Stoichiometry | - Reimer-Tiemann: Use a molar excess of chloroform and a strong base (e.g., sodium hydroxide). A typical ratio is 1:4:4 of phenol:chloroform:NaOH.- Duff Reaction: The ratio of 4-ethoxyphenol to hexamethylenetetramine (HMTA) is critical. A 1:1 ratio is a good starting point to favor mono-formylation. |
| Poor Reagent Quality | - Use freshly distilled or high-purity solvents and reagents. Ensure 4-ethoxyphenol is pure and dry. |
| Side Reactions | - Formation of para-isomer: While the ortho-isomer is generally favored in the Reimer-Tiemann and Duff reactions, the formation of the para-isomer can reduce the yield of the desired product. Purification by column chromatography can separate these isomers.- Diformylation: In the Duff reaction, the formation of 2,6-diformyl-4-ethoxyphenol can occur. Using a 1:1 stoichiometry of phenol to HMTA can minimize this.[1] |
| Product Degradation | - Harsh Reaction Conditions: Prolonged exposure to high temperatures or strong bases can lead to product degradation and tar formation, especially in the Reimer-Tiemann reaction.[2] Minimize reaction time and maintain careful temperature control. |
Logical Troubleshooting Flow for Low Yields
Issue 2: Formation of Tar and Dark Reaction Mixtures
Question: My Reimer-Tiemann reaction is producing a lot of dark tar-like material, making purification difficult. What causes this and how can I prevent it?
Answer: Tar formation is a common issue in the Reimer-Tiemann reaction, often due to the harsh basic conditions and the reactive nature of the intermediates.
Troubleshooting Tar Formation
| Potential Cause | Recommended Solutions |
| High Reaction Temperature | - Maintain a strict reaction temperature of 60-70°C. Overheating can lead to polymerization and decomposition of the starting material and product. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
| Concentrated Base | - While a strong base is necessary, using an excessively high concentration can promote side reactions. A 10-40% aqueous solution of NaOH is typically recommended.[3] |
| Oxidation | - Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that contribute to tar formation. |
Logical Flow for Minimizing Tar Formation
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound: the Reimer-Tiemann reaction or the Duff reaction?
A1: Both reactions have their advantages and disadvantages. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4] It generally provides the desired product, but can suffer from low yields and the formation of tarry byproducts.[2] The Duff reaction is another option that often gives cleaner reactions and good ortho-selectivity, though yields can be variable.[5] A modified Duff reaction using trifluoroacetic acid as a solvent has been reported to give moderate to good yields for substituted phenols. The choice of method may depend on the scale of the reaction and the available purification capabilities.
Q2: What are the expected side products in the formylation of 4-ethoxyphenol?
A2: The primary side products include:
-
para-isomer (3-Ethoxy-4-hydroxybenzaldehyde): Both the Reimer-Tiemann and Duff reactions can produce a minor amount of the para-formylated product.
-
Diformylated product (2,6-Diformyl-4-ethoxyphenol): This is more common in the Duff reaction if an excess of hexamethylenetetramine is used.[1]
-
Unreacted 4-ethoxyphenol: Incomplete reactions will leave starting material in the crude product.
-
Polymeric/tarry materials: Especially prevalent in the Reimer-Tiemann reaction under harsh conditions.[2]
Q3: How can I purify the crude this compound?
A3: The most effective method for purifying the crude product is column chromatography on silica gel . A typical eluent system would be a gradient of ethyl acetate in hexane or petroleum ether. The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture. Recrystallization from a suitable solvent system, such as ethanol/water, may also be an option for further purification if the initial purity is high enough.
Q4: What are the key spectroscopic features to confirm the identity and purity of this compound?
A4: The following spectroscopic data can be used for characterization:
-
1H NMR: Expect signals for the ethoxy group (a triplet and a quartet), aromatic protons, the aldehyde proton (a singlet around 9-10 ppm), and the phenolic hydroxyl proton (a singlet, often broad).
-
13C NMR: Look for the characteristic aldehyde carbonyl carbon signal (around 190-200 ppm), as well as signals for the aromatic carbons and the ethoxy group carbons.
-
IR Spectroscopy: Key stretches to look for include the O-H stretch of the phenol, C-H stretches of the aldehyde and aromatic ring, and the C=O stretch of the aldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound via Modified Duff Reaction
This protocol is adapted from the work of Lindoy et al. on the mono-formylation of 4-substituted phenols.[6]
Materials:
-
4-Ethoxyphenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (4 M)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyphenol (1.0 eq) in trifluoroacetic acid.
-
Add hexamethylenetetramine (1.0 - 1.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 4 M hydrochloric acid and stir.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Expected Yield: Based on similar 4-substituted phenols, a moderate yield (e.g., 20-40%) can be expected. Optimization of reaction time and stoichiometry may be required.
Protocol 2: Synthesis of this compound via Reimer-Tiemann Reaction
This is a general procedure for the Reimer-Tiemann reaction.
Materials:
-
4-Ethoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl3)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water to make a 10-40% solution.
-
Add 4-ethoxyphenol to the NaOH solution and heat the mixture to 60-70°C with vigorous stirring.
-
Add chloroform dropwise from the dropping funnel over a period of about 1 hour, maintaining the temperature at 60-70°C. The reaction is exothermic, so careful addition is crucial.[2]
-
After the addition is complete, continue stirring at 60-70°C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the solution is acidic.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: Yields for the Reimer-Tiemann reaction are often low to moderate (typically 10-30%).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. 5-Ethoxy-2-hydroxy-benzaldehyde | 80832-54-8 | FDA83254 [biosynth.com]
Topic: Preventing E2 Elimination in Williamson Ether Synthesis of Ethoxy Salicylaldehydes
< Technical Support Center
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help researchers minimize the E2 elimination side reaction during the Williamson ether synthesis of ethoxy salicylaldehydes.
Troubleshooting Guide: Low Yields and Byproduct Formation
This guide addresses the common issue of E2 elimination, which competes with the desired SN2 reaction, leading to reduced yields of the target ether and the formation of alkene byproducts.
Q1: My reaction yield for ethoxy salicylaldehyde is low, and I've detected ethylene gas or isolated ethanol. What is causing this?
A: This is a classic sign of a competing E2 (elimination) reaction. The alkoxide, formed by deprotonating salicylaldehyde, is acting as a base rather than a nucleophile, abstracting a proton from your ethylating agent (e.g., ethyl bromide) to form ethylene gas.[1][2][3] The desired SN2 (substitution) reaction produces your ether, while the E2 side reaction produces an alkene.[4][5]
To favor the desired SN2 pathway and increase your yield, you must optimize several key reaction parameters.
Q2: How can I adjust my reaction conditions to favor the SN2 reaction over E2 elimination?
A: You can significantly suppress the E2 pathway by carefully selecting the base, solvent, ethylating agent, and reaction temperature.[6]
-
Choice of Base: The base is critical. Since the phenolic proton of salicylaldehyde is quite acidic (pKa ≈ 8-10), a very strong base is not necessary and can be detrimental.[4]
-
Recommended: Use a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[4][7] These are strong enough to deprotonate the phenol but are not basic enough to aggressively promote E2 elimination.
-
Avoid: Strong, bulky bases like potassium tert-butoxide (t-BuOK) are known to favor E2 elimination.[8] While strong bases like sodium hydride (NaH) can be used, they increase the risk of side reactions and are often unnecessary for acidic phenols.[4][9][10][11]
-
-
Solvent Selection: The right solvent can stabilize the transition state of the SN2 reaction.
-
Recommended: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone.[7][12] These solvents solvate the cation of the base, leaving the phenoxide nucleophile more reactive and available for the SN2 attack.[13] Polar aprotic solvents are known to favor SN2 over E2.[6][14]
-
Avoid: Protic solvents (like ethanol) can form hydrogen bonds with the nucleophile, "caging" it and reducing its nucleophilicity, which can inadvertently favor elimination.[13]
-
-
Ethylating Agent: The structure of the alkyl halide is paramount.
-
Recommended: Always use a primary alkyl halide, such as ethyl iodide or ethyl bromide.[3][9][15] These are much less sterically hindered and are ideal substrates for SN2 reactions.[1][16]
-
Avoid: Never use secondary or tertiary alkyl halides. Secondary halides will give a significant mixture of SN2 and E2 products, while tertiary halides will yield almost exclusively the E2 elimination product.[7][9][12]
-
-
Temperature Control: Higher temperatures provide the activation energy for all reaction pathways but tend to favor the higher-energy elimination pathway more than substitution.
The relationship between these factors and the competing reaction pathways is visualized below.
Caption: SN2 vs. E2 competition in ethoxy salicylaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q3: Is it necessary to protect the aldehyde group on salicylaldehyde before the reaction?
A: While direct O-alkylation is often successful, protecting the aldehyde group (e.g., as a Schiff base) can prevent potential side reactions involving the aldehyde itself.[5] However, for simple ethylation under the mild basic conditions recommended (e.g., K₂CO₃), protection is often not required. If you experience complex byproduct mixtures, a protection-deprotection strategy is a valid approach to consider.[5]
Q4: My reaction is very slow or not starting at all. What should I check?
A: If the reaction fails to initiate, the primary cause is likely insufficient deprotonation of the salicylaldehyde.[4]
-
Check Base Strength: Ensure your base is strong enough. While very strong bases are to be avoided to prevent E2, a base that is too weak (like sodium bicarbonate) may not fully deprotonate the phenol. K₂CO₃ is generally a reliable choice.[4]
-
Ensure Anhydrous Conditions: If you are using a moisture-sensitive base like NaH, ensure your solvent and glassware are perfectly dry, as water will quench the base.[4]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally accelerate the reaction rate.[4][12]
Q5: Can I use diethyl sulfate instead of an ethyl halide?
A: Yes, diethyl sulfate is an excellent ethylating agent for this synthesis and can sometimes give cleaner reactions and higher yields than ethyl halides. It is less volatile and often more reactive. However, it is also more toxic, so appropriate safety precautions must be taken.
Data Presentation: Influence of Base and Solvent
The following table summarizes typical outcomes based on the choice of reaction parameters, illustrating the conditions that favor the desired SN2 product.
| Base | Solvent | Typical Temperature | Predominant Pathway | Expected Outcome |
| K₂CO₃ (Weak) | DMF | 60-80 °C | SN2 (Favored) | High yield of ethoxy salicylaldehyde |
| K₂CO₃ (Weak) | Acetone | Reflux (~56 °C) | SN2 (Favored) | Good yield of ethoxy salicylaldehyde |
| NaOH (Strong) | DMF | 60-80 °C | SN2 / E2 | Good yield, but increased risk of E2 and other side reactions |
| NaH (Very Strong) | THF / DMF | 25-60 °C | SN2 / E2 | High reactivity, but significant risk of E2 elimination |
| t-BuOK (Bulky) | t-BuOH | 50-80 °C | E2 (Favored) | Low yield of ether, high yield of ethylene byproduct |
Conditions in bold represent the recommended starting points for optimizing the synthesis and minimizing E2 elimination.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 2-ethoxy salicylaldehyde by favoring the SN2 pathway.
Objective: To synthesize 2-ethoxy salicylaldehyde from salicylaldehyde and an ethyl halide via Williamson ether synthesis while minimizing E2 elimination.
Materials:
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Salicylaldehyde
-
Ethyl bromide (or ethyl iodide)
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Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1 equiv.), anhydrous potassium carbonate (2-3 equiv.), and anhydrous DMF.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add the ethyl halide (1.1-1.5 equiv.) to the mixture dropwise.
-
Heat the reaction mixture to 60-70°C and maintain this temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete (as indicated by the consumption of salicylaldehyde), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl, water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-ethoxy salicylaldehyde by vacuum distillation or column chromatography on silica gel.
The following workflow provides a visual guide for troubleshooting this procedure.
Caption: Troubleshooting workflow for optimizing ethoxy salicylaldehyde synthesis.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. youtube.com [youtube.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Stability of 5-Ethoxy-2-hydroxybenzaldehyde Schiff Bases
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Ethoxy-2-hydroxybenzaldehyde Schiff bases. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and storage of these compounds, with a focus on improving their stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound Schiff bases?
A1: The stability of this compound Schiff bases is primarily influenced by three main factors:
-
Hydrolysis: The imine (-C=N-) bond is susceptible to cleavage by water, which reverts the Schiff base to its original aldehyde and amine components. This is often the most significant cause of degradation.
-
pH: The rate of hydrolysis and the overall stability of the Schiff base are highly dependent on the pH of the solution. Generally, mildly acidic to neutral conditions (pH 6-7) are optimal for the formation of many Schiff bases.[1] Extreme pH values, either highly acidic or alkaline, can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.[2] While heating is often necessary for synthesis, prolonged exposure to high temperatures should be avoided during storage and subsequent applications.
-
Light Exposure: Some Schiff bases are sensitive to UV light, which can lead to photodegradation. It is advisable to store these compounds in amber vials or protected from light.
Q2: My Schiff base appears to be degrading during purification on a silica gel column. What is happening and what can I do?
A2: Degradation during silica gel chromatography is a common issue, as the acidic nature of standard silica gel can catalyze the hydrolysis of the imine bond. To mitigate this, consider the following options:
-
Use Neutral Alumina: Neutral alumina is a less acidic stationary phase and can be a suitable alternative for the purification of acid-sensitive compounds.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).
-
Recrystallization: If your Schiff base is a solid, recrystallization is often the preferred method of purification as it avoids contact with acidic stationary phases.[3]
Q3: I am observing low yields in my Schiff base synthesis. What are the common causes and how can I improve the yield?
A3: Low yields in Schiff base synthesis are often due to the reversible nature of the reaction. Here are some common causes and troubleshooting steps:
-
Incomplete Water Removal: The formation of a Schiff base is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to remove water as it is formed. This can be achieved by:
-
Using a Dean-Stark apparatus.
-
Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
-
Suboptimal pH: The reaction rate is pH-dependent. While a catalyst like a few drops of acetic acid is often used, too much acid can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.[4] The optimal pH should be determined experimentally but is typically in the mildly acidic range.
-
Insufficient Reaction Time: Some Schiff base formations, especially with less reactive amines or aldehydes, may require longer reaction times to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q4: How should I store my this compound Schiff base to ensure its long-term stability?
A4: To maximize the shelf-life of your Schiff base, follow these storage guidelines:
-
Store in a Dry Environment: As hydrolysis is a major degradation pathway, it is critical to protect the compound from moisture. Store it in a tightly sealed container, preferably in a desiccator.
-
Protect from Light: Use an amber-colored vial or store the container in a dark place to prevent potential photodegradation.
-
Control the Temperature: Store the compound at a low temperature, such as in a refrigerator or freezer, to slow down any potential degradation processes.
-
Inert Atmosphere: For particularly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound Schiff bases.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. | - Increase reaction time and monitor by TLC. - Ensure efficient water removal using a Dean-Stark trap or a drying agent. - Optimize the amount of acid catalyst; too much can inhibit the reaction. |
| 2. Incorrect stoichiometry. | - Verify the molar equivalents of the aldehyde and amine. | |
| Product Degradation during Reaction or Work-up | 1. Hydrolysis due to excess water or acidic conditions. | - Use anhydrous solvents. - Neutralize the reaction mixture before work-up if a strong acid catalyst was used. - Minimize contact with water during extraction and washing steps. |
| 2. Thermal decomposition. | - Avoid excessively high reaction temperatures or prolonged heating. | |
| Difficulty in Product Purification | 1. Product is an oil or does not crystallize. | - Attempt purification by column chromatography using neutral alumina or deactivated silica gel. - If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
| 2. Co-elution of product and starting aldehyde during chromatography. | - Adjust the polarity of the eluent system. - Consider converting the Schiff base to a salt for purification, followed by regeneration of the free base. | |
| Product is Unstable upon Storage | 1. Gradual hydrolysis from atmospheric moisture. | - Store in a desiccator over a drying agent. - Ensure the storage vial is tightly sealed. |
| 2. Photodegradation. | - Store in an amber vial or in the dark. | |
| 3. Thermal degradation. | - Store at a reduced temperature (refrigeration or freezing). |
Experimental Protocols
General Protocol for the Synthesis of a this compound Schiff Base
This protocol is a general guideline and may require optimization for specific amines. The procedure is adapted from the synthesis of a structurally similar 3-Ethoxy Salicylaldehyde Schiff base.[5]
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine, also dissolved in a small amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates as a solid.
-
If precipitation is slow or incomplete, cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or a vacuum oven.
-
Characterize the product by techniques such as melting point, FT-IR, and NMR spectroscopy.
Protocol for Recrystallization of a Schiff Base
Materials:
-
Crude Schiff base solid
-
A suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Select a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated. Hot filter the solution to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly in a vacuum oven or desiccator.
Data Presentation
Table 1: Thermal Stability of Salicylaldehyde-based Schiff Bases and their Metal Complexes
Note: Data presented is for analogous compounds to provide an indication of expected thermal stability.
| Compound Type | Decomposition Onset (°C) | Major Decomposition Range (°C) | Reference |
| Chitosan-o-nitrobenzaldehyde Schiff Base | ~160 | 160 - 310 | [2] |
| Chitosan-m-nitrobenzaldehyde Schiff Base | ~204 | 204 - 357 | [2] |
| Co(III) Complex of a p-chlorobenzaldehyde-amino acid Schiff Base | ~150 (water loss) | 200 - 450 | [6] |
| Schiff Base from 2,4-dihydroxybenzaldehyde and α-naphthylamine | >250 | - | |
| Metal Complexes of p-hydroxybenzaldehyde Schiff Base | >250 | - | [7] |
Visualizations
Caption: Troubleshooting workflow for low yield in Schiff base synthesis.
Caption: Key factors affecting the stability of Schiff bases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. ijcrt.org [ijcrt.org]
Technical Support Center: Characterization of 5-Ethoxy-2-hydroxybenzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-Ethoxy-2-hydroxybenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the characterization of this compound and its derivatives?
A1: Researchers may encounter challenges in several areas:
-
Purity Assessment: The presence of starting materials, side-products from synthesis (e.g., from oxidation or incomplete reaction), or degradation products can complicate analysis.
-
Spectroscopic Interpretation: Overlapping signals in ¹H NMR spectra, particularly in the aromatic region, and complex fragmentation patterns in mass spectrometry can make unambiguous structure elucidation difficult.
-
Chromatographic Separation: The polarity of the hydroxyl group and the potential for hydrogen bonding can lead to peak tailing or poor resolution in HPLC analysis.
-
Solubility Issues: Derivatives, especially larger molecules like Schiff bases or chalcones, may have limited solubility in common NMR solvents, affecting the quality of the spectra.
-
Hygroscopic Nature: The phenolic hydroxyl group can make the compounds hygroscopic, which can affect elemental analysis and weighing for quantitative studies.
Q2: I am seeing a broad peak in the downfield region of my ¹H NMR spectrum. What could it be?
A2: A broad peak in the downfield region (typically δ 10-13 ppm) of the ¹H NMR spectrum of a this compound derivative is characteristic of the phenolic hydroxyl proton (-OH). Its broadness is due to hydrogen bonding and chemical exchange. The exact chemical shift can be sensitive to the solvent, concentration, and temperature. In some cases, this peak may not be observed if it is too broad or if the sample is not sufficiently concentrated.
Q3: My mass spectrum shows a peak at M-29. What does this fragmentation correspond to?
A3: For aromatic aldehydes, a loss of 29 mass units (M-29) is a common fragmentation pattern corresponding to the loss of the formyl radical (-CHO). This is often a prominent peak in the mass spectrum and can be a diagnostic indicator for the aldehyde functionality.
Q4: I am having trouble getting a sharp melting point for my synthesized derivative. What could be the reason?
A4: A broad melting point range is typically an indication of an impure compound. It could be contaminated with starting materials, byproducts, or residual solvent. Recrystallization or column chromatography may be necessary to purify the product. Another possibility is that the compound may exist as a mixture of isomers or polymorphs, each with a slightly different melting point.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Overlapping aromatic proton signals. | The chemical shifts of the aromatic protons are very close, leading to complex and poorly resolved multiplets. | 1. Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion. 2. Perform 2D NMR experiments such as COSY and HMQC/HSQC to identify proton-proton and proton-carbon correlations, which can help in assigning the signals. 3. Change the NMR solvent. Different solvents can induce slight changes in chemical shifts (solvent-induced shifts), which may resolve overlapping signals. |
| Phenolic -OH proton is not observed. | The peak may be very broad due to rapid chemical exchange, or it may have exchanged with deuterium from the solvent (if using CDCl₃ with traces of D₂O, or methanol-d₄). | 1. Ensure the sample is highly concentrated. 2. Run the spectrum in a non-protic solvent like DMSO-d₆, which slows down the exchange rate and often results in a sharper -OH peak. 3. Perform a D₂O exchange experiment: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -OH peak confirms its assignment. |
| Poor signal-to-noise ratio. | The sample is too dilute, or the number of scans is insufficient. | 1. Increase the concentration of the sample. 2. Increase the number of scans during acquisition. |
Mass Spectrometry
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Molecular ion peak (M⁺) is weak or absent. | The molecular ion is unstable and readily fragments. This is common in electron ionization (EI) mass spectrometry. | 1. Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically results in less fragmentation and a more prominent molecular ion peak. 2. For ESI, look for adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. |
| Complex and uninterpretable fragmentation pattern. | Multiple fragmentation pathways are occurring, making it difficult to deduce the structure. | 1. Analyze the fragmentation of the parent compound, this compound, first to understand its basic fragmentation patterns. 2. Compare the spectrum to that of structurally similar compounds found in the literature. 3. Use high-resolution mass spectrometry (HRMS) to obtain the exact mass of the fragments, which allows for the determination of their elemental composition and aids in proposing fragmentation mechanisms. |
HPLC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak tailing. | The phenolic hydroxyl group can interact with residual silanol groups on the stationary phase of the HPLC column. | 1. Use a column with end-capping to minimize silanol interactions. 2. Add a small amount of a competitive agent like triethylamine (TEA) to the mobile phase to block the active sites on the stationary phase. 3. Lower the pH of the mobile phase by adding an acid like formic acid or acetic acid to suppress the ionization of the phenolic hydroxyl group. |
| Poor resolution between the desired product and impurities. | The mobile phase composition is not optimal for the separation. | 1. Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. 2. Try a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may provide better selectivity. 3. Adjust the temperature of the column. Temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. |
Data Presentation
Predicted ¹H NMR Data for this compound Derivatives
The following table provides an estimation of the ¹H NMR chemical shifts for the core structure of a this compound derivative. Actual values will vary depending on the specific derivative and the solvent used.
| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | Can be deshielded by electron-withdrawing groups on the derivative. |
| Phenolic (-OH) | 10.0 - 13.0 | Broad Singlet (br s) | Chemical shift is highly variable and depends on solvent and concentration. |
| Aromatic (H6) | ~7.3 | Doublet (d) | |
| Aromatic (H4) | ~7.1 | Doublet of doublets (dd) | |
| Aromatic (H3) | ~6.9 | Doublet (d) | |
| Methylene (-OCH₂CH₃) | ~4.1 | Quartet (q) | |
| Methyl (-OCH₂CH₃) | ~1.4 | Triplet (t) |
Common Mass Fragments for this compound
| m/z | Proposed Fragment | Notes |
| 166 | [M]⁺ | Molecular ion |
| 138 | [M - C₂H₄]⁺ | Loss of ethylene from the ethoxy group |
| 137 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 123 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |
| 110 | [M - C₂H₄ - CO]⁺ | Subsequent loss of carbon monoxide |
| 95 | Further fragmentation of the aromatic ring |
Experimental Protocols
General Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a sharp and symmetrical solvent peak.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
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Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
Data Acquisition: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing:
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Apply a Fourier transform to the free induction decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
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Integrate the peaks to determine the relative number of protons.
-
General Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject 10-20 µL of the sample solution and record the chromatogram.
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation of the desired compound from any impurities.
Mandatory Visualizations
Caption: Troubleshooting workflow for characterization of this compound derivatives.
Caption: Influence of substituents on the reactivity of the aldehyde group in derivatives.
Technical Support Center: Scale-Up Synthesis of 5-Ethoxy-2-hydroxybenzaldehyde Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of 5-Ethoxy-2-hydroxybenzaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound derivatives, primarily via the Williamson ether synthesis, a widely used method for this transformation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Deprotonation: The base may be too weak or insufficient. For aryl ethers, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[1] | - Ensure at least a stoichiometric amount of base is used. - For laboratory-scale reactions, stronger bases like sodium hydride (NaH) can be used, but require an inert atmosphere (e.g., nitrogen or argon) as they react violently with water. For larger scale, safer options like K₂CO₃ are often preferred.[1] - Ensure the base is anhydrous if using a non-aqueous solvent.[1] |
| Poor Quality of Reagents: Impurities in the starting material or solvent can interfere with the reaction. | - Verify the purity of the 2,5-dihydroxybenzaldehyde and the ethylating agent (e.g., ethyl bromide or ethyl iodide). - Use anhydrous solvents, as water can quench the phenoxide intermediate. | |
| Low Reaction Temperature: SN2 reactions, like the Williamson ether synthesis, may require heating to proceed at a reasonable rate, especially at a larger scale.[1] | - Consider increasing the reaction temperature and monitoring the progress by Thin Layer Chromatography (TLC). | |
| Incorrect Stoichiometry: An insufficient amount of the ethylating agent will result in an incomplete reaction. | - A slight excess of the ethylating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. | |
| Formation of By-products | C-Alkylation of the Phenoxide: Besides the desired O-alkylation, alkylation can sometimes occur on the aromatic ring, particularly at the ortho position. | - This side reaction can be minimized by carefully selecting the reaction conditions. Using polar aprotic solvents like DMF or acetonitrile can favor O-alkylation. |
| Bis-Alkylation (in dihydroxy precursors): If starting from a dihydroxybenzaldehyde, both hydroxyl groups may be alkylated. | - To favor mono-alkylation, use milder reaction conditions. This includes employing a weaker base, using a near-stoichiometric amount of the alkylating agent (1.0-1.1 equivalents), and maintaining a lower reaction temperature.[2] | |
| Elimination Reaction: The ethylating agent can undergo an elimination reaction to form ethylene, especially with stronger bases and higher temperatures. | - Use a primary ethyl halide (e.g., ethyl bromide or ethyl iodide) as they are less prone to elimination than secondary or tertiary halides. | |
| Difficult Product Isolation/Purification | Product remains dissolved in the solvent. | - After acidification, cooling the mixture in an ice bath can promote precipitation. - If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| Unreacted Starting Material: The presence of unreacted hydroxybenzaldehyde can complicate purification. | - During the workup, an aqueous basic wash (e.g., with dilute NaOH) can help remove the acidic starting material.[1] | |
| Complex Mixture of Products: Prolonged heating can lead to decomposition and the formation of multiple by-products, making purification challenging, especially at a multi-gram scale.[3] | - Optimize the reaction time by monitoring with TLC or HPLC to avoid prolonged heating after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Williamson ether synthesis. This involves the deprotonation of a corresponding dihydroxybenzaldehyde (like 2,5-dihydroxybenzaldehyde) with a base to form a phenoxide, which then acts as a nucleophile and reacts with an ethylating agent (e.g., ethyl bromide or ethyl iodide) in an SN2 reaction.
Q2: How can I selectively ethylate the desired hydroxyl group in a dihydroxybenzaldehyde?
A2: Regioselectivity is influenced by the acidity and steric accessibility of the hydroxyl groups. For instance, in 2,4-dihydroxybenzaldehyde, the 4-OH group is generally more acidic and less sterically hindered than the 2-OH group, which is involved in an intramolecular hydrogen bond with the aldehyde.[4] Using a mild base like cesium bicarbonate (CsHCO₃) in a solvent like acetonitrile can favor the alkylation of the more acidic hydroxyl group.[3][4]
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety aspects include:
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Base Selection: Strong bases like sodium hydride (NaH) are pyrophoric and react violently with water, necessitating an inert atmosphere and careful handling. Milder bases like potassium carbonate are safer for large-scale operations.[1]
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Exothermic Reactions: The initial deprotonation and the subsequent SN2 reaction can be exothermic. Adequate cooling capacity is crucial to control the temperature, especially during reagent addition on a large scale.
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Solvent Choice: Solvents like DMF and DMSO have high boiling points and may have specific handling and disposal requirements.
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Pressure Build-up: Ensure the reaction vessel is properly vented, as an increase in temperature can lead to a rise in pressure.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin Layer Chromatography (TLC) is a common and effective method. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar one like ethyl acetate. By comparing the reaction mixture to the starting material, you can track the consumption of the reactant and the formation of the less polar product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: What are some common impurities I should be aware of?
A5: Potential impurities include unreacted starting materials, by-products from C-alkylation or bis-alkylation, and products from the elimination reaction of the ethylating agent. The impurity profile can be influenced by the purity of the starting materials and the specific reaction conditions used.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is a general guideline for a laboratory-scale synthesis based on the Williamson ether synthesis.
Materials:
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2,5-Dihydroxybenzaldehyde
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Anhydrous Potassium Carbonate (K₂CO₃)
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Ethyl Bromide (EtBr)
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
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1M Hydrochloric Acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dihydroxybenzaldehyde (1.0 eq).
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Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous DMF (approximately 10 mL per gram of the dihydroxybenzaldehyde).
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Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add ethyl bromide (1.1 eq) dropwise to the suspension.
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Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
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Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash with 1M HCl, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Data Presentation
The following table summarizes typical reaction parameters for the Williamson ether synthesis of hydroxybenzaldehyde derivatives based on literature data. Actual results may vary depending on the specific substrate and reaction scale.
| Starting Material | Base | Ethylating Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2,4-Dihydroxybenzaldehyde | CsHCO₃ | Alkyl Bromide | Acetonitrile | 80 | 4 | ~73[3] |
| 4-Hydroxyphenylcarbamate | K₂CO₃ | 1,2-Dibromoethane | Acetone | Reflux | 12 | ~40[1] |
| 2,4-Dihydroxybenzaldehyde | K₂CO₃ | Benzyl Chloride | Acetonitrile | Reflux | 18 | >70 (isolated)[5] |
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on Reactions of 5-Ethoxy-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvents on the reaction rate of 5-Ethoxy-2-hydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is running much slower than expected. Could the solvent be the issue?
A1: Yes, the choice of solvent can significantly influence the reaction rate. Several factors related to the solvent can be at play:
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Polarity and Dielectric Constant: The polarity of the solvent can affect the stabilization of the reactants and the transition state. If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction, and vice versa.[1][2][3]
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Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the reactants or the transition state, affecting their reactivity. For example, a protic solvent might solvate the aldehyde or other nucleophiles, potentially hindering the reaction.[4]
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Viscosity: Highly viscous solvents can reduce the diffusion rate of reactants, leading to a slower reaction rate due to a lower frequency of molecular collisions.[4]
Troubleshooting Steps:
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Review Solvent Properties: Check the polarity, dielectric constant, and hydrogen bonding capability of your current solvent.
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Test a Range of Solvents: If possible, run the reaction in a series of solvents with varying polarities (e.g., a non-polar solvent like hexane, a polar aprotic solvent like DMSO, and a polar protic solvent like ethanol).
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Consult Literature on Similar Reactions: Look for studies on similar aromatic aldehydes to see which solvents are typically used and how they affect the reaction kinetics.
Q2: I am observing unexpected side products in my reaction. Can the solvent be a contributing factor?
A2: Absolutely. The solvent can influence the reaction pathway and selectivity, potentially leading to the formation of side products.[1][2] For instance, a solvent might promote a competing reaction mechanism. In some cases, the solvent itself might react with one of the starting materials or intermediates, especially under certain conditions (e.g., high temperature). It is also important to ensure the solvent is of appropriate purity, as impurities can sometimes act as catalysts or participate in side reactions.
Troubleshooting Steps:
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Analyze the Side Products: Identify the structure of the side products to gain insight into the competing reaction pathways.
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Change Solvent Type: Experiment with a solvent that is less likely to participate in or promote the observed side reactions. For example, if you suspect a reaction involving proton transfer, switching from a protic to an aprotic solvent might be beneficial.
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Use High-Purity Solvents: Always use anhydrous, high-purity solvents to minimize the impact of contaminants.
Q3: How do I choose the best solvent to start with for my reaction involving this compound?
A3: The initial choice of solvent should be based on a few key considerations:
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Solubility: Ensure that all reactants are soluble in the chosen solvent. This compound is generally soluble in organic solvents like ethanol and dichloromethane.[5]
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Reaction Mechanism: Consider the likely mechanism of your reaction. For reactions that proceed through a polar transition state, a polar solvent is generally a good starting point.
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Inertness: The solvent should be inert under the reaction conditions.
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Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature.
A good starting point for many reactions involving aromatic aldehydes is a moderately polar aprotic solvent such as acetone or ethyl acetate.
Quantitative Data Summary
| Solvent | Dielectric Constant (ε) at 25°C | Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | 1 |
| Diethyl Ether | 4.34 | 15 |
| Tetrahydrofuran (THF) | 7.58 | 50 |
| Acetone | 20.7 | 500 |
| Ethanol | 24.55 | 800 |
| Methanol | 32.70 | 1200 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 2000 |
Note: The relative rate constants are hypothetical and for illustrative purposes only, demonstrating the general trend of increasing reaction rate with increasing solvent polarity for a reaction with a polar transition state.
Experimental Protocols
Protocol for Determining Solvent Effects on Reaction Rate using UV-Vis Spectrophotometry
This protocol outlines a general method for studying the kinetics of a reaction involving this compound in different solvents.
Objective: To determine the second-order rate constants of the reaction in various solvents.
Materials:
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This compound
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Other reactant(s)
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A series of high-purity solvents (e.g., ethanol, methanol, DMSO)
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UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
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Quartz cuvettes (1 cm path length)
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Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the other reactant(s) in each of the chosen solvents.
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Determine λ_max: Record the UV-Vis spectrum of the product in one of the solvents to determine the wavelength of maximum absorbance (λ_max).
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Kinetic Runs: a. Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C). b. In a quartz cuvette, mix known concentrations of the reactant solutions. c. Immediately place the cuvette in the spectrophotometer and start recording the absorbance at λ_max over time. d. Continue recording until the reaction is complete or for a sufficient period to determine the initial rate.
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Repeat for Each Solvent: Repeat the kinetic runs for each solvent, keeping the concentrations and temperature constant.
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Data Analysis: a. Plot absorbance versus time for each run. b. Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve. c. Calculate the observed rate constant (k_obs) and subsequently the second-order rate constant (k2) for each solvent.[1][2]
Visualizations
Caption: Experimental workflow for investigating solvent effects.
Caption: Key solvent properties affecting reaction kinetics.
References
- 1. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy 5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde (EVT-8681062) [evitachem.com]
Technical Support Center: Purification of 5-Ethoxy-2-hydroxybenzaldehyde Schiff Bases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Ethoxy-2-hydroxybenzaldehyde Schiff bases by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound Schiff bases.
| Problem | Potential Cause | Solution |
| Low or No Recovery of Product | Hydrolysis on Stationary Phase: The imine bond of the Schiff base is susceptible to hydrolysis, particularly on acidic stationary phases like silica gel. | - Use Neutral Alumina: Substitute silica gel with neutral alumina as the stationary phase. - Deactivate Silica Gel: Pre-treat the silica gel slurry with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent) to neutralize acidic sites. - Alternative Purification: If hydrolysis remains an issue, consider recrystallization as an alternative purification method. |
| Product is Highly Polar and Stuck on the Column | - Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution can be effective. - Add a More Polar Solvent: Introduce a small percentage of a more polar solvent like methanol or isopropanol to the mobile phase. | |
| Product Eluted in the Void Volume (with the solvent front) | Eluent is Too Polar: The mobile phase is too polar, causing the compound to have a very high Rf value and elute without proper separation. | |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The chosen mobile phase does not provide adequate resolution between the Schiff base and impurities. | - Systematic TLC Analysis: Perform a thorough TLC analysis with various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/ethyl acetate) to identify the optimal mobile phase for separation. - Consider a Different Stationary Phase: If separation on silica gel or alumina is poor, explore other stationary phases like Florisil® or reversed-phase silica. |
| Column Overloading: Too much crude product was loaded onto the column. | - Reduce Sample Load: Use a smaller amount of the crude material for the amount of stationary phase. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Streaking or Tailing of the Product Band | Acid-Base Interactions: The phenolic hydroxyl group or the imine nitrogen may be interacting with acidic sites on the silica gel. | - Add a Modifier to the Eluent: Incorporate a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds, though less likely for this specific product) into the mobile phase to improve peak shape. |
| Insolubility of the Sample during Loading: The crude product is not fully dissolved in the initial mobile phase, causing it to precipitate at the top of the column. | - Dry Loading: Adsorb the crude product onto a small amount of silica gel or celite before loading it onto the column. This is done by dissolving the product in a suitable solvent, mixing it with the adsorbent, and then removing the solvent under reduced pressure. | |
| Product Appears to Decompose on the Column (Color Change) | Instability of the Schiff Base: The specific Schiff base may be unstable under the chromatographic conditions. | - Minimize Exposure Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase. - Work at Lower Temperatures: If feasible, perform the chromatography in a cold room. - Protect from Light: If the compound is light-sensitive, wrap the column in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound Schiff base decomposing during column chromatography on silica gel?
A1: Schiff bases can be sensitive to the acidic nature of standard silica gel. The imine bond (-C=N-) is susceptible to acid-catalyzed hydrolysis, which breaks the Schiff base back down into its constituent aldehyde and amine. The slightly acidic surface of silica gel can facilitate this decomposition.
Q2: What is a good starting solvent system for the column chromatography of these Schiff bases?
A2: A common starting point for the purification of moderately polar compounds like this compound Schiff bases is a mixture of a non-polar solvent and a moderately polar solvent. Good initial systems to test via TLC are mixtures of hexane and ethyl acetate (e.g., starting with 9:1 and increasing the proportion of ethyl acetate) or dichloromethane and ethyl acetate.
Q3: How can I prevent the hydrolysis of my Schiff base on the column?
A3: To prevent hydrolysis, you can either use a non-acidic stationary phase like neutral alumina or deactivate the silica gel. To deactivate silica, you can add a small percentage (typically 1-2%) of a base like triethylamine to your eluent system. This neutralizes the acidic sites on the silica surface.
Q4: My Schiff base is a solid. How should I load it onto the column?
A4: There are two main methods for loading a solid sample:
-
Wet Loading: Dissolve the solid in a minimal amount of the eluent or a slightly more polar solvent that will be used for the chromatography. Then, carefully add this solution to the top of the column.
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a different, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your packed column. Dry loading often leads to better separation.
Q5: What is a typical Rf value I should aim for when developing a solvent system on TLC?
A5: For optimal separation in column chromatography, you should aim for an Rf value for your target compound in the range of 0.2 to 0.4 on the TLC plate. An Rf in this range generally ensures that the compound will travel through the column at a reasonable rate and separate well from impurities.
Experimental Protocol: Purification of a Representative this compound Schiff Base
This protocol describes a general method for the purification of a Schiff base derived from this compound.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude product to be purified.
- Securely clamp the column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
- Prepare a slurry of the chosen stationary phase (e.g., neutral alumina or silica gel) in the initial, least polar eluent.
- Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
- Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just at the top of the stationary phase. Crucially, do not let the column run dry.
- Add another thin layer of sand on top of the packed stationary phase.
2. Sample Loading:
- Dry Loading (Recommended):
- Dissolve the crude Schiff base in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
- Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the prepared column.
- Wet Loading:
- Dissolve the crude product in the smallest possible volume of the initial eluent.
- Carefully pipette this solution onto the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting the eluting solvent in fractions (e.g., in test tubes or small flasks).
- If using a gradient elution, gradually increase the polarity of the solvent system.
- Monitor the progress of the separation by analyzing the collected fractions using TLC.
4. Product Isolation:
- Identify the fractions containing the pure Schiff base product by TLC analysis.
- Combine the pure fractions.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Schiff base.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (deactivated) or Neutral Alumina | Standard silica gel may cause hydrolysis. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | The exact ratio should be determined by TLC. |
| Target Rf Value | 0.2 - 0.4 | For optimal separation. |
| Yield after Purification | 70-90% | This can vary significantly based on the purity of the crude product and the success of the chromatographic separation. |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting workflow for column chromatography issues.
Technical Support Center: Work-Up Procedures for 5-Ethoxy-2-hydroxybenzaldehyde Condensation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of condensation reactions involving 5-ethoxy-2-hydroxybenzaldehyde. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental work-up of condensation reactions with this compound.
Issue 1: Low or No Precipitation of the Product Upon Cooling
Question: I have completed the condensation reaction, and upon cooling the reaction mixture, no solid product has precipitated out. What should I do?
Answer:
Several factors can contribute to the product remaining in solution. Here is a stepwise approach to induce precipitation and isolate your product:
-
Concentrate the Reaction Mixture: The product may be too dilute to precipitate. Use a rotary evaporator to carefully remove a portion of the solvent. Be cautious not to evaporate to dryness initially, as this can result in an oil that may be difficult to crystallize.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous reaction, add a single, small crystal to the solution. This seed crystal will act as a template for further crystallization.
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Ice Bath: Cool the concentrated solution in an ice bath to further decrease the solubility of the product.
-
-
Anti-Solvent Addition: If the above methods fail, you can try adding an "anti-solvent" – a solvent in which your product is insoluble but your starting materials and impurities are soluble. The choice of anti-solvent depends on the reaction solvent. For example, if your reaction was performed in ethanol or methanol, adding cold water dropwise while stirring can often induce precipitation.
Issue 2: The Isolated Product is an Oil Instead of a Solid
Question: After removing the solvent, I am left with an oil instead of a crystalline solid. How can I solidify and purify my product?
Answer:
Oiling out is a common problem, often due to the presence of impurities or residual solvent. Here are some techniques to address this:
-
Trituration: Add a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture). Use a glass rod to stir and break up the oil. This process can wash away impurities and induce crystallization.
-
Recrystallization from a Different Solvent System: The choice of solvent is crucial for obtaining crystalline material. If the product oiled out from one solvent, try a different solvent or a binary solvent mixture. For example, dissolving the oil in a minimum amount of a good solvent (like ethanol or ethyl acetate) and then slowly adding a poor solvent (like water or hexanes) until the solution becomes turbid, followed by cooling, can promote crystal formation.
-
Column Chromatography: If recrystallization attempts fail, purification by column chromatography is a reliable method to separate the desired product from impurities. The purified fractions can then be concentrated to yield the solid product.
Issue 3: Presence of Unreacted this compound in the Final Product
Question: My characterization data (e.g., NMR, TLC) shows that my product is contaminated with unreacted this compound. How can I remove it?
Answer:
Unreacted aldehyde can often be removed with the following work-up procedures:
-
Aqueous Wash: If the product is soluble in an organic solvent (e.g., ethyl acetate, dichloromethane), dissolve the crude product in the solvent and wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form an adduct with the aldehyde, which is soluble in the aqueous layer and can be separated. Follow this with a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent.
-
Recrystallization: A carefully chosen recrystallization solvent can often leave the unreacted aldehyde in the mother liquor. Since this compound is a solid, a solvent system where the product has lower solubility at cold temperatures compared to the starting aldehyde is ideal.
-
Column Chromatography: This is a very effective method for separating the product from the starting aldehyde, especially if they have different polarities.
Issue 4: Product is Contaminated with the Amine Starting Material
Question: How can I remove unreacted amine from my crude product?
Answer:
Residual amine can typically be removed with an acidic wash:
-
Acidic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a dilute aqueous acid solution, such as 1 M HCl. The amine will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous layer.
-
Caution: Be mindful if your product has acid-sensitive functional groups.
-
Post-Wash Neutralization: After the acidic wash, it is good practice to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a brine wash.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt and then remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a simple Schiff base condensation of this compound with a primary amine?
A1: A common and straightforward work-up procedure is as follows:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction, e.g., ethanol) to remove any soluble impurities and unreacted starting materials.[1]
-
Dry the purified product in a desiccator or under vacuum.
Q2: When should I consider using column chromatography for purification?
A2: Column chromatography is recommended in the following situations:
-
If the product is an oil and cannot be crystallized.
-
If the product and impurities have very similar solubilities, making recrystallization ineffective.
-
If there are multiple side products that need to be separated.
-
When a very high degree of purity is required.
Q3: What are some common side products in condensation reactions involving salicylaldehydes?
A3: Besides unreacted starting materials, potential side products can arise from side reactions of the starting materials or the product. For instance, with certain nucleophiles, Knoevenagel condensation or the formation of chromene derivatives can occur.[2][3] The presence of the hydroxyl group can also lead to other reactions depending on the specific reagents and conditions used.
Q4: How can I monitor the progress of my work-up procedure?
A4: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring your purification. By spotting the crude mixture, the washed solid, the mother liquor, and any extraction layers on a TLC plate, you can visualize the separation of the desired product from impurities and starting materials.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the condensation of this compound with a generic primary amine. Please note that actual results will vary depending on the specific amine and reaction conditions used.
| Parameter | Value/Range | Notes |
| Reactants | This compound, Primary Amine | Equimolar amounts are typically used. |
| Solvent | Ethanol, Methanol | These are common solvents for Schiff base formation. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | A few drops are usually sufficient to catalyze the reaction. |
| Temperature | Room Temperature to Reflux | Heating is often employed to increase the reaction rate. |
| Reaction Time | 1 - 6 hours | Monitor by TLC for completion. |
| Work-up Method | Precipitation and Filtration or Extraction | The choice depends on the properties of the product. |
| Typical Yield | 60 - 95% | Highly dependent on the specific substrates and conditions. |
| Purity | >95% after recrystallization or chromatography | Assessed by NMR, melting point, or other analytical techniques. |
Experimental Protocols
Protocol 1: Work-up by Precipitation and Recrystallization
-
Cooling and Filtration: Once the reaction is deemed complete by TLC analysis, allow the reaction mixture to cool to room temperature. If a solid precipitates, cool the mixture further in an ice bath for 15-30 minutes to maximize product precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid with a small amount of cold reaction solvent (e.g., ethanol) to remove residual starting materials and soluble impurities.
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable hot solvent (or solvent mixture) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry the product under vacuum.
Protocol 2: Work-up by Extraction
-
Solvent Removal: After the reaction is complete, remove the reaction solvent using a rotary evaporator.
-
Dissolution: Dissolve the resulting residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Washing:
-
To remove unreacted amine, wash the organic layer with 1 M HCl (aq).
-
To neutralize any remaining acid, wash with a saturated NaHCO₃ (aq) solution.
-
To remove unreacted aldehyde, wash with a saturated NaHSO₃ (aq) solution.
-
Finally, wash with brine (saturated NaCl (aq)) to remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Further Purification: The crude product obtained can be further purified by recrystallization or column chromatography as needed.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound condensation products.
Caption: A troubleshooting decision tree for low yield or impure product in this compound condensation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR) of 5-Ethoxy-2-hydroxybenzaldehyde derivatives
For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. This guide offers a comparative spectroscopic analysis of 5-Ethoxy-2-hydroxybenzaldehyde and its related derivatives, focusing on ¹H NMR, ¹³C NMR, and FT-IR techniques. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for the structural elucidation and characterization of this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural isomers and related derivatives. This comparative data is essential for distinguishing between similar compounds and verifying the synthesis of the target molecule.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aldehydic H | Aromatic H | Hydroxyl H | Ethoxy H (-OCH₂-) | Ethoxy H (-CH₃) |
| This compound (Predicted) | ~9.8 | ~7.2 (d), ~7.1 (dd), ~6.9 (d) | ~11.0 | ~4.0 (q) | ~1.4 (t) |
| 3-Ethoxy-2-hydroxybenzaldehyde | 9.86 | 7.35 (dd), 7.08 (dd), 6.90 (t) | 10.97 | 4.13 (q) | 1.46 (t) |
| 2-Hydroxybenzaldehyde [1] | 9.83 | 7.53 (d), 7.46 (t), 7.02 (t), 6.93 (d) | 11.0 | - | - |
| 2-Ethoxybenzaldehyde | 10.4 | 7.8 (dd), 7.5 (ddd), 7.0 (t), 6.9 (d) | - | 4.1 (q) | 1.4 (t) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic C-O | Aromatic C | Ethoxy C (-OCH₂-) | Ethoxy C (-CH₃) |
| This compound (Predicted) | ~191 | ~160, ~155 | ~125, ~120, ~118, ~115 | ~64 | ~15 |
| 3-Ethoxy-2-hydroxybenzaldehyde | 196.6 | 161.9, 148.4 | 125.1, 120.2, 119.5, 115.4 | 64.6 | 14.9 |
| 2-Hydroxybenzaldehyde | 196.5 | 161.4 | 136.2, 133.5, 120.0, 119.5, 117.6 | - | - |
| 2-Ethoxybenzaldehyde | 189.7 | 161.5 | 135.9, 128.5, 124.8, 120.7, 112.2 | 64.3 | 14.7 |
Table 3: FT-IR Spectroscopic Data (Frequencies in cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) Stretch | C=O (Aldehyde) Stretch | C-O (Ether) Stretch |
| This compound (Predicted) | ~3200 (broad) | ~3050 | ~1650 | ~1250, ~1040 |
| 3-Ethoxy-2-hydroxybenzaldehyde | 3070 (broad) | 2980, 2930 | 1650 | 1250, 1030 |
| 2-Hydroxybenzaldehyde [1] | 3300-3100 (broad) | 3060 | 1670 | - |
| 2-Ethoxybenzaldehyde | - | 2982 | 1686 | 1242, 1045 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the benzaldehyde derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Spectral Width: 0-12 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition:
-
Spectral Width: 0-220 ppm
-
Pulse Program: Proton-decoupled single-pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. A Fourier transform is applied, followed by phase and baseline correction. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. For liquid samples, a drop can be placed between two KBr plates or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FT-IR spectra are recorded on a spectrometer equipped with a suitable detector (e.g., DTGS).
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.
Caption: Workflow for the spectroscopic analysis of organic compounds.
References
A Comparative Guide to the Purity Validation of 5-Ethoxy-2-hydroxybenzaldehyde Derivatives by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 5-Ethoxy-2-hydroxybenzaldehyde is a key building block in the synthesis of various pharmacologically active molecules. Its purity can significantly influence reaction yields, impurity profiles of subsequent steps, and the overall quality of the end product.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in method selection and implementation.
Potential Impurities in the Synthesis of this compound
Understanding the synthetic route is crucial for identifying potential process-related impurities. A common synthesis for this compound may involve the reaction of 2,5-dichloro-4-ethoxybenzaldehyde with sodium carbonate.[1] Based on this and general knowledge of similar reactions, potential impurities could include:
-
Unreacted Starting Materials: Such as 2,5-dichloro-4-ethoxybenzaldehyde.
-
Isomeric Byproducts: Positional isomers that may form during synthesis.
-
Oxidation Products: The aldehyde group is susceptible to oxidation, which could form the corresponding carboxylic acid (5-ethoxy-2-hydroxybenzoic acid).
-
Residual Solvents: Solvents used during the reaction and purification steps.
Comparison of Key Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] However, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed, each with distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[3] | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing structural information.[3] |
| Analyte Suitability | Excellent for non-volatile and thermally sensitive compounds like this compound. | Suitable for volatile and semi-volatile compounds. Derivatization may be needed for non-volatile analytes to increase their volatility.[2] | Provides detailed structural information and can be used for quantification of the main component and impurities without a reference standard for each impurity (qNMR). |
| Resolution | High resolving power for separating closely related impurities. | Very high resolving power, especially with capillary columns. | Generally lower resolution for complex mixtures compared to chromatography, but provides unambiguous structural identification. |
| Sensitivity | High sensitivity, especially with UV or fluorescence detectors. | Excellent sensitivity, often in the picogram range. | Lower sensitivity compared to chromatographic methods, typically requiring microgram to milligram quantities.[3] |
| Quantification | Highly accurate and precise for quantitative analysis using external or internal standards. | Accurate quantification is achievable, particularly with an internal standard.[4] | Quantitative NMR (qNMR) can provide highly accurate quantification without the need for identical reference standards for impurities. |
| Throughput | Moderate to high, with typical run times of 10-30 minutes. | Moderate throughput, with similar run times to HPLC. | Lower throughput due to longer acquisition times for high sensitivity and resolution. |
Experimental Protocols
Detailed methodologies for HPLC and alternative techniques are provided below for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method suitable for this compound and its derivatives.[5][6]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic acid.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[7]
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.[7]
-
Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[7]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: A nonpolar capillary column (e.g., RXI-5Sil MS, 30m x 0.32mm i.d.).[4]
-
Carrier Gas: Helium.[4]
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Sample Preparation (with Derivatization): Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane). Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile silyl derivative. Inject the derivatized sample into the GC-MS system.[2]
Visualizing the Workflow
The following diagrams illustrate the logical workflows for the purity assessment processes.
Conclusion
For the routine purity assessment of this compound, reverse-phase HPLC is the recommended method due to its high resolving power for non-volatile, polar compounds and its straightforward quantification. GC-MS serves as a powerful complementary technique, especially for identifying volatile impurities and residual solvents. NMR spectroscopy offers unparalleled structural elucidation and can be used for absolute quantification. The choice between these methods will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the desired level of structural information.[2]
References
- 1. 5-Ethoxy-2-hydroxy-benzaldehyde | 80832-54-8 | FDA83254 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde, 3-ethoxy-2-hydroxy- | SIELC Technologies [sielc.com]
- 6. Separation of Benzaldehyde, 3-ethoxy-2-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Substituted Salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various substituted salicylaldehydes, supported by experimental data from peer-reviewed studies. The following sections detail their antimicrobial, antioxidant, and anticancer properties, offering insights into their structure-activity relationships.
Structure-Activity Relationship: An Overview
Substituted salicylaldehydes are a class of organic compounds with a versatile range of biological activities. The nature, position, and number of substituents on the salicylaldehyde scaffold significantly influence their therapeutic potential. Generally, the presence of electron-withdrawing groups, such as halogens or nitro groups, tends to enhance the antimicrobial and anticancer activities of these compounds. Conversely, electron-donating groups, like hydroxyl or methoxy groups, can contribute to their antioxidant properties. The ortho-hydroxyl group is a key feature, playing a crucial role in the chelating and radical scavenging activities of these molecules.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the antimicrobial, antioxidant, and anticancer activities of various substituted salicylaldehydes and their derivatives.
Antimicrobial Activity
The antimicrobial efficacy of substituted salicylaldehydes is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Substitution | Test Organism | MIC (µg/mL) | Reference |
| Salicylaldehyde | - | S. aureus | >1000 | [1][2] |
| E. coli | >1000 | [1][2] | ||
| C. albicans | >1000 | [1][2] | ||
| 3,5-Dichlorosalicylaldehyde | 3,5-di-Cl | S. aureus | 31 | [1][2] |
| E. coli | 94 | [1][2] | ||
| C. albicans | 31 | [1][2] | ||
| 3,5-Dibromosalicylaldehyde | 3,5-di-Br | S. aureus | 8 | [1][2] |
| E. coli | 47 | [1][2] | ||
| C. albicans | 8 | [1][2] | ||
| 5-Nitrosalicylaldehyde | 5-NO2 | S. aureus | 63 | [1][2] |
| E. coli | 125 | [1][2] | ||
| C. albicans | 31 | [1][2] | ||
| 3-Ethoxysalicylaldehyde | 3-OC2H5 | S. aureus | 250 | [1][2] |
| E. coli | 500 | [1][2] | ||
| C. albicans | 125 | [1][2] |
Antioxidant Activity
The antioxidant potential of substituted salicylaldehydes is typically assessed through their ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) being a common metric. Lower IC50 values indicate higher antioxidant activity.
| Compound/Derivative | Substitution | Assay | IC50 (µM) | Reference |
| Salicylaldehyde-derived secondary amine (para-chloro) | 4-Cl | ABTS | 5.14 ± 0.11 | [3] |
| Salicylaldehyde-derived secondary amine (ortho-methyl) | 2-CH3 | Phenanthroline (A0.5) | 9.42 ± 1.02 | [3] |
| BHT (Standard) | - | ABTS | 8.22 ± 0.45 | [3] |
| BHA (Standard) | - | ABTS | 7.16 ± 1.66 | [3] |
Anticancer Activity
The cytotoxic effects of substituted salicylaldehydes and their derivatives against various cancer cell lines are quantified by IC50 values, representing the concentration required to inhibit 50% of cell growth.
| Compound/Derivative | Substitution | Cell Line | IC50 (µM) | Reference |
| 3-Methoxysalicylaldehyde-2-methoxybenzoylhydrazone | 3-OCH3 | HL-60 | 3.29 ± 0.18 | [4][5] |
| K-562 | 2.98 ± 0.21 | [4][5] | ||
| MCF-7 | 42.31 ± 3.15 | [4][5] | ||
| 4-Methoxysalicylaldehyde-2-methoxybenzoylhydrazone | 4-OCH3 | HL-60 | 0.23 ± 0.02 | [4][5] |
| K-562 | 0.19 ± 0.01 | [4][5] | ||
| MCF-7 | 25.67 ± 2.03 | [4][5] | ||
| 5-Bromosalicylaldehyde benzoylhydrazone | 5-Br | HL-60 | 3.14 | [6] |
| SKW-3 | 3.02 | [6] | ||
| 5-Nitrosalicylaldehyde benzoylhydrazone | 5-NO2 | HL-60 | micromolar range | [6] |
| BV-173 | micromolar range | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the substituted salicylaldehyde is prepared in a 96-well microtiter plate using an appropriate broth.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the test compound) and a negative control (broth without microorganism) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined from a plot of scavenging percentage against the concentration of the test compound.[8]
This assay is based on the reduction of the pre-formed ABTS radical cation.
-
Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with potassium persulfate to produce the ABTS radical cation, which is then diluted with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.[8]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted salicylaldehyde for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.[9][10][11]
Signaling Pathways and Experimental Workflows
The biological activities of substituted salicylaldehydes are often linked to their interference with key cellular signaling pathways. For instance, some salicylaldehyde derivatives have been shown to modulate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[12][13][14]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by substituted salicylaldehydes.
Caption: General experimental workflows for assessing the biological activities of salicylaldehydes.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. mdpi.com [mdpi.com]
- 12. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antioxidant Potential of 5-Ethoxy-2-hydroxybenzaldehyde and Its Analogues
For Immediate Release
A comprehensive review of available data suggests that 5-Ethoxy-2-hydroxybenzaldehyde and its structural analogues, particularly those with alkoxy substitutions at the 5-position of the salicylaldehyde scaffold, are compounds of interest for their potential antioxidant properties. While direct comparative experimental data for this compound is limited in publicly accessible literature, an analysis of related structures and established structure-activity relationships provides valuable insights into their probable efficacy as radical scavengers and potential modulators of cellular antioxidant pathways.
The antioxidant capacity of phenolic compounds, including hydroxybenzaldehydes, is fundamentally linked to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. This activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potency.
Structure-Activity Relationship Insights
Studies on various hydroxybenzaldehyde derivatives have established key structural features that influence their antioxidant activity. The presence of an electron-donating group, such as an alkoxy group (-OR), on the benzene ring can enhance the stability of the resulting phenoxyl radical, thereby increasing the compound's radical scavenging ability. The position of these substituents is also critical. For salicylaldehyde (2-hydroxybenzaldehyde) derivatives, substitutions at the C5 position, para to the hydroxyl group, are expected to influence the electronic properties of the molecule and, consequently, its antioxidant potential.
To provide a framework for comparison, the antioxidant activity of a close analogue, 5-methoxy-2-hydroxybenzaldehyde, can be considered. Although specific IC50 values for this compound are also scarce, the general principles of structure-activity relationships suggest that the electronic effect of the methoxy group would be similar to the ethoxy group, potentially leading to comparable antioxidant activity.
Potential Mechanistic Pathways
Beyond direct radical scavenging, phenolic compounds can exert their antioxidant effects through the modulation of intracellular signaling pathways. A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[3][4] This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[5] While direct evidence for the activation of the Nrf2 pathway by this compound is yet to be established, other phenolic compounds, such as chalcones and stilbenes, have been shown to be potent activators of this pathway.[6]
The workflow for investigating the potential Nrf2 activation by these compounds would typically involve treating cells (e.g., hepatocytes, neurons) with the compound of interest and then measuring markers of Nrf2 activation, such as the nuclear translocation of Nrf2 and the expression of its target genes.
Experimental Protocols
To facilitate comparative studies, detailed protocols for the widely used DPPH and ABTS antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Test compounds (this compound and its analogues) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol (as solvent)
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a specific volume of the test compound solution to a cuvette or a well of a microplate.
-
Add the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer or microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS) for dilution
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at approximately 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a specific volume of the test compound solution to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution to start the reaction.
-
Incubate the mixture at room temperature for a specified time (e.g., 6-10 minutes).
-
Measure the absorbance at approximately 734 nm.
-
Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
Conclusion
While direct experimental data on the antioxidant activity of this compound is currently lacking in the scientific literature, structure-activity relationship principles suggest it likely possesses radical scavenging properties. The presence of the electron-donating ethoxy group at the C5 position is anticipated to contribute favorably to its antioxidant potential, comparable to its methoxy analogue. Further research is warranted to empirically determine the IC50 values of this compound and its analogues through standardized assays like DPPH and ABTS. Additionally, investigating their ability to modulate key cellular antioxidant pathways, such as the Nrf2 signaling cascade, would provide a more comprehensive understanding of their potential as cytoprotective agents. Such studies are crucial for the rational design and development of novel antioxidant compounds for therapeutic applications.
References
- 1. lifestylematrix.com [lifestylematrix.com]
- 2. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 3. The pathways and molecular mechanisms regulating Nrf2 activation in response to chemical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nrf2 activation as target to implement therapeutic treatments [frontiersin.org]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 5-Ethoxy-2-hydroxybenzaldehyde Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural characteristics of metal complexes involving Schiff bases derived from ethoxy-substituted 2-hydroxybenzaldehydes, as determined by single-crystal X-ray diffraction. Due to the limited availability of comprehensive crystallographic data for a series of metal complexes with the specific 5-ethoxy-2-hydroxybenzaldehyde ligand, this guide focuses on a detailed analysis of a Zinc(II) complex with a Schiff base derived from its isomer, 3-ethoxy-2-hydroxybenzaldehyde. This is supplemented with comparative data from related salicylaldehyde-based Schiff base complexes to illustrate the influence of the metal ion on the coordination geometry and structural parameters.
Data Presentation: A Comparative Look at Coordination Geometries
The coordination environment of the central metal ion in Schiff base complexes is a critical determinant of their chemical and biological properties. The following tables summarize key crystallographic data for a Zinc(II) complex of a Schiff base derived from 3-ethoxy-2-hydroxybenzaldehyde and offer a comparison with a Copper(II) complex of a similar salicylaldehyde-derived Schiff base.
Table 1: Crystallographic Data and Refinement Details
| Parameter | [ZnL(H₂O)]·H₂O (L = Schiff base from 3-ethoxysalicylaldehyde)[1] |
| Chemical Formula | C₂₅H₃₄N₂O₅Zn |
| Formula Weight | 524.92 |
| Crystal System | Orthorhombic |
| Space Group | Aba2 |
| a (Å) | 24.168(5) |
| b (Å) | 25.875(5) |
| c (Å) | 8.4410(17) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 5278.4(18) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.320 |
| Coordination Geometry | Distorted Square Pyramidal |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Zinc(II) Complex[1]
The structure of the Zinc(II) complex, [ZnL(H₂O)]·H₂O, where L is the Schiff base 2,2′-[(2,2-dimethyl-1,3-propanediyl)bis(nitrilomethylidyne)]bis[6-ethoxyphenol], reveals a five-coordinate zinc ion. The geometry is best described as a distorted square pyramid.
| Bond | Length (Å) | Angle | Degree (°) |
| Zn(1)-O(1) | 1.998(4) | O(1)-Zn(1)-O(2) | 89.69(16) |
| Zn(1)-O(2) | 2.037(4) | O(1)-Zn(1)-N(1) | 91.53(18) |
| Zn(1)-N(1) | 2.121(4) | O(2)-Zn(1)-N(2) | 91.07(17) |
| Zn(1)-N(2) | 2.105(5) | N(1)-Zn(1)-N(2) | 84.14(18) |
| Zn(1)-O(8) (apical water) | 2.105(5) | O(1)-Zn(1)-O(8) | 104.9(2) |
| O(2)-Zn(1)-O(8) | 101.4(2) |
Experimental Protocols
The methodologies outlined below are based on the synthesis and crystallographic analysis of the Zinc(II) complex and are representative of the general procedures used for such studies.
Synthesis of the Schiff Base Ligand (H₂L)
The N₂O₂ donor Schiff base ligand, H₂L (2,2′-[(2,2-dimethyl-1,3-propanediyl)bis(nitrilomethylidyne)]bis[6-ethoxyphenol]), was synthesized by the condensation of 3-ethoxysalicylaldehyde and 2,2-dimethylpropane-1,3-diamine.[1]
-
A solution of 2,2-dimethylpropane-1,3-diamine (1 mmol) in methanol (10 mL) is prepared.
-
To this, a methanolic solution of 3-ethoxysalicylaldehyde (approximately 2 mmol) is added.
-
The resulting mixture is refluxed for about 1 hour.
-
The Schiff base ligand is typically used in situ for the synthesis of the metal complex without isolation.[1]
Synthesis of the Zinc(II) Complex ([ZnL(H₂O)]·H₂O)
-
The freshly prepared methanolic solution of the Schiff base ligand (H₂L) is used.
-
A separate solution of Zinc(II) acetate dihydrate (1 mmol) in methanol (10 mL) is prepared.
-
The Zinc(II) acetate solution is added dropwise to the ligand solution with continuous stirring.
-
The reaction mixture is then refluxed for an additional 1-2 hours.
-
The resulting solution is filtered and allowed to stand for slow evaporation at room temperature.
-
Single crystals suitable for X-ray diffraction are typically obtained after several days.
X-ray Crystallographic Analysis
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data are collected at a specific temperature, often low temperature to minimize thermal vibrations.
-
The collected data are processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of a metal complex.
This guide highlights the detailed structural information that can be obtained from X-ray crystallographic analysis of metal complexes with this compound and its derivatives. The provided data and protocols serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development.
References
A Comparative Guide to the Electrochemical Characterization of 5-Ethoxy-2-hydroxybenzaldehyde Schiff Base Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of Schiff base complexes derived from 5-ethoxy-2-hydroxybenzaldehyde and its alternatives. While direct and extensive electrochemical data for this compound Schiff base complexes is emerging, this document outlines the synthesis of these complexes and draws comparisons with well-characterized, structurally similar Schiff base complexes. This approach offers valuable insights into their potential redox behaviors, which are crucial for applications in sensing, catalysis, and drug development.
Synthesis Protocols
The synthesis of Schiff base metal complexes typically involves a two-step process: the formation of the Schiff base ligand followed by its complexation with a metal salt.
Synthesis of Schiff Base Ligand (L) from 3-Ethoxy-2-hydroxy-benzaldehyde
A Schiff base ligand, (E)-2-((phenylimino)methyl)-3-ethoxyphenol, can be synthesized via the condensation of 3-ethoxy-2-hydroxy-benzaldehyde and aniline.[1]
Procedure:
-
Dissolve 3-ethoxy-2-hydroxy-benzaldehyde (0.05 mol) in 20 ml of hot absolute ethanol.
-
Add an equimolar amount of aniline (0.05 mol) to the solution.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the crude product is filtered and recrystallized from ethanol to yield the pure Schiff base ligand.[1]
Synthesis of Metal(II) Complexes
Procedure:
-
Dissolve the synthesized Schiff base ligand (0.05 mol) in 20 ml of hot absolute ethanol.
-
In a separate flask, dissolve the respective metal chloride (CoCl₂, CuCl₂, or ZnCl₂) (0.05 mol) in 20 ml of hot absolute ethanol.
-
Add the metal salt solution to the ligand solution and reflux the mixture for approximately 5 hours.
-
The resulting colored complex is then filtered, washed with ethanol, and dried.[1]
Electrochemical Characterization: A Comparative Analysis
Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in elucidating the redox properties of Schiff base complexes. These properties are critical for understanding their mechanisms of action in various applications.
While specific cyclic voltammetry data for this compound Schiff base complexes is not extensively documented in the reviewed literature, we can infer potential behavior by comparing it with other substituted salicylaldehyde Schiff base complexes.
Experimental Protocol for Cyclic Voltammetry
The following is a general experimental protocol for the cyclic voltammetry of Schiff base metal complexes, adapted from studies on similar compounds.[2][3]
-
Instrumentation: A standard three-electrode system is employed, consisting of a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.
-
Electrolyte: A solution of a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or lithium chloride (LiCl), in an appropriate organic solvent (e.g., DMSO or DMF) is used.[2][4]
-
Analyte Concentration: The Schiff base complex is dissolved in the electrolyte solution at a concentration typically in the range of 10⁻³ M.[3]
-
Procedure: The solution is purged with an inert gas (e.g., nitrogen) to remove dissolved oxygen.[4] The cyclic voltammograms are then recorded by scanning the potential within a defined range at various scan rates.
Comparative Electrochemical Data
The electrochemical behavior of Schiff base complexes is influenced by the nature of the ligand, the central metal ion, and the substituents on the aromatic rings. The following tables summarize the cyclic voltammetry data for various Schiff base complexes, providing a basis for comparison.
Table 1: Cyclic Voltammetry Data for Schiff Base Metal Complexes
| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Ip / ν¹ᐟ² | Reversibility | Reference |
| [Cu(L¹)] | Cu(II)/Cu(I) | -0.42 | -0.35 | 70 | Constant | Quasi-reversible | [3] |
| [Mn(CHMECFA)₂] | Mn(II)/Mn(III) | - | 0.70 | - | - | Irreversible Oxidation | [2] |
| [Co(CHMECFA)₂] | Co(II)/Co(I) | -1.02 | - | - | - | Irreversible Reduction | [2] |
| [Cu(CHMECFA)₂] | Cu(II)/Cu(I) | -0.48 | -0.40 | 80 | - | Quasi-reversible | [2] |
| [Zn(L²)] | Zn(II)/Zn(I) | -0.65 | 0.55 | 100 | - | Reversible | [5] |
L¹ = Schiff base derived from 2-hydroxy-2-methylpropiophenone and sulphamethazine. CHMECFA = Schiff base derived from 1-(5-chloro-2-hydroxy-4-methyl phenyl) ethanone and 4-chloro(-3-trifluoro methyl) aniline. L² = Schiff base derived from isatin and aspartic acid.
Observations and Expected Trends for this compound Schiff Base Complexes:
-
Effect of the Ethoxy Group: The electron-donating nature of the ethoxy group at the 5-position is expected to increase the electron density on the metal center. This would likely make the oxidation of the metal ion more difficult (shifting the oxidation potential to more positive values) and the reduction easier (shifting the reduction potential to less negative values) compared to unsubstituted salicylaldehyde Schiff base complexes.
-
Metal Ion Variation: As seen in the comparative data, the redox potentials are highly dependent on the central metal ion. Copper complexes often exhibit quasi-reversible Cu(II)/Cu(I) couples, while cobalt complexes may show irreversible reductions.
-
Reversibility: The reversibility of the redox processes provides insights into the stability of the complex in different oxidation states. Quasi-reversible or reversible processes suggest that the complex can be cycled between oxidation states without significant degradation, which is a desirable property for catalytic applications.
Visualizing Experimental Workflows and Relationships
General Synthesis Pathway
References
A Comparative Guide to the Fluorescence Quantum Yield of 5-Ethoxy-2-hydroxybenzaldehyde-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yields of various probes synthesized from 5-ethoxy-2-hydroxybenzaldehyde. The objective is to offer a clear overview of their performance, supported by experimental data and detailed methodologies, to aid in the selection and design of fluorescent probes for research and drug development applications.
Quantitative Data Summary
The fluorescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a fluorescent probe. The following table summarizes the photophysical properties of several fluorescent probes derived from salicylaldehyde derivatives. While specific data for a wide range of probes based on this compound is limited in the readily available literature, the following examples provide insight into the fluorescence characteristics of structurally related compounds.
| Probe/Compound | Solvent/Medium | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φ) | Reference |
| AMMN | DMSO/H₂O (1:9 v/v, pH 7.4) | 375 | 503 | - | [1] |
| AMMN-Al³⁺ Complex | DMSO/H₂O (1:9 v/v, pH 7.4) | 375 | 503 | - (Enhanced) | [1] |
| DAB | Ethanol | - | 552 | 0.0324 | [2] |
Note: Specific quantum yield values for AMMN and its Al³⁺ complex were not explicitly provided in the source, but a significant fluorescence enhancement upon binding to Al³⁺ was reported.[1]
Experimental Protocols
Detailed and accurate experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized yet detailed methodologies for the synthesis of Schiff base probes from this compound and the determination of their fluorescence quantum yield.
Synthesis of Schiff Base Fluorescent Probes
The synthesis of fluorescent probes from this compound typically involves a condensation reaction with a primary amine to form a Schiff base. This reaction is a versatile method for creating a diverse range of chemosensors.
General Protocol for Schiff Base Synthesis:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol or methanol, in a round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine. The choice of amine is critical as it will significantly influence the photophysical properties and selectivity of the resulting probe.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.
-
Reflux: Attach a condenser to the flask and reflux the mixture for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solution can be cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/DMF) to obtain the pure fluorescent probe.
-
Characterization: Confirm the structure and purity of the synthesized probe using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield is a widely used method for characterizing new fluorescent compounds. It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Protocol for Relative Fluorescence Quantum Yield Measurement:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the synthesized probe. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.577) is a common standard.[1]
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of these plots will be used to calculate the quantum yield.
-
-
Calculation: The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved in the synthesis and application of these fluorescent probes, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of Schiff base fluorescent probes.
Caption: Signaling mechanism of a 'turn-on' Schiff base fluorescent probe.
References
in vitro cytotoxicity comparison of 5-Ethoxy-2-hydroxybenzaldehyde derivatives
A comparative analysis of the in vitro cytotoxicity of various 5-Ethoxy-2-hydroxybenzaldehyde derivatives reveals their potential as anticancer agents. Studies have shown that these compounds exhibit moderate to high cytotoxicity against a range of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with some derivatives showing activity equal to or greater than established cytotoxic agents.
Cytotoxicity Profile of this compound Derivatives
The cytotoxic effects of these derivatives, particularly Schiff base modifications, have been evaluated against several cancer cell lines, including those of the breast, prostate, lung, and colon. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the specific derivative and the cancer cell line being tested.
For instance, certain acetohydrazide derivatives incorporating quinazolin-4(3H)-ones have demonstrated significant cytotoxicity. Notably, compounds 4f–h and 4n–p showed cytotoxicity equal or superior to the procaspase-3 activating compound, PAC-1. The most potent among them, compound 4o, was found to be three to five times more cytotoxic than PAC-1 in the three cancer cell lines tested.[1] Similarly, another study highlighted that out of 14 screened compounds, derivative 7f displayed the strongest cytotoxicity against KB and A549 cell lines, with IC50 values of 1.99 ± 0.22 and 0.90 ± 0.09 μM, respectively.[1]
Furthermore, a series of thirteen synthesized derivatives were assessed against KB, HepG2, A549, and MCF7 cell lines using the MTT assay. Among these, compounds 6d, 6e, and 6i exhibited pronounced cytotoxicity, particularly against the A549 cancer cell line.[1] Schiff base derivatives of the closely related 2-hydroxybenzaldehyde have also been extensively studied, showing promising anticancer activities.[2][3][4][5]
Below is a summary of the cytotoxic activity of selected derivatives from various studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7f | KB | 1.99 ± 0.22 | [1] |
| A549 | 0.90 ± 0.09 | [1] | |
| 4o | U937, SW620, PC-3 | 3- to 5-fold more potent than PAC-1 | [1] |
| 6d | A549 | Pronounced Cytotoxicity | [1] |
| 6e | A549 | Pronounced Cytotoxicity | [1] |
| 6i | A549 | Pronounced Cytotoxicity | [1] |
| CYT-Rx20 | MCF-7 | 0.81 ± 0.04 µg/mL | [6] |
| MDA-MB-231 | 1.82 ± 0.05 µg/mL | [6] | |
| ZR75-1 | 1.12 ± 0.06 µg/mL | [6] | |
| 7e | MCF-7 | 3.1 ± 0.8 µg/mL | [6] |
| MDA-MB-231 | 2.5 ± 0.8 µg/mL | [6] | |
| 7g | MCF-7 | 3.3 ± 0.1 µg/mL | [6] |
| T-47D | 2.9 ± 0.9 µg/mL | [6] | |
| 7h | MDA-MB-231 | 2.4 ± 0.6 µg/mL | [6] |
| T-47D | 1.8 ± 0.6 µg/mL | [6] |
Experimental Protocols
The evaluation of the cytotoxic effects of these derivatives typically involves the following experimental procedures:
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: Workflow for MTT-based cytotoxicity assessment.
Mechanism of Action: Signaling Pathways
The anticancer activity of these derivatives is often attributed to the induction of apoptosis. Several signaling pathways are implicated in this process. For instance, some derivatives have been shown to arrest the cell cycle in the S or G2/M phase and activate the caspase cascade.[1][6]
One of the key pathways modulated by these compounds is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies on Schiff base derivatives of 2-hydroxybenzaldehyde have shown that treatment can lead to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes within the MAPK pathway, ultimately leading to mitochondrial dysfunction and apoptosis.[2][3]
Caption: Simplified signaling pathway for apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Structure of 5-Ethoxy-2-hydroxybenzaldehyde Derivatives: A DFT and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular structure of 5-Ethoxy-2-hydroxybenzaldehyde and its derivatives, leveraging Density Functional Theory (DFT) studies and experimental spectroscopic data. While direct, comprehensive experimental and DFT data for this compound is limited in published literature, this guide synthesizes information from closely related analogs, primarily salicylaldehyde and its substituted derivatives, to provide a robust comparative framework.
Introduction to this compound
This compound, a derivative of salicylaldehyde, is an aromatic organic compound with potential applications in the synthesis of Schiff bases, which are known for their diverse biological activities. Understanding its molecular structure is crucial for predicting its reactivity, designing novel derivatives, and elucidating its interactions with biological targets. DFT provides a powerful computational tool to investigate the geometric and electronic properties of such molecules, offering insights that complement experimental findings from techniques like FT-IR and UV-Vis spectroscopy.
Comparison of Computational and Experimental Methods
The analysis of molecular structures relies on both theoretical and experimental approaches. DFT has emerged as a leading computational method due to its balance of accuracy and computational cost.
| Method | Advantages | Disadvantages |
| Density Functional Theory (DFT) | Good accuracy for molecular geometries and electronic properties at a reasonable computational cost. Can predict a wide range of properties (e.g., vibrational frequencies, electronic transitions). | The accuracy is dependent on the choice of functional and basis set. Can be computationally expensive for very large molecules. |
| Hartree-Fock (HF) | A fundamental ab initio method. | Generally less accurate than DFT for many properties as it neglects electron correlation. |
| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation, leading to higher accuracy for some systems compared to HF and some DFT functionals. | More computationally expensive than DFT and HF. |
| Semi-empirical Methods | Very fast, suitable for large molecules. | Less accurate than DFT and ab initio methods. |
| X-ray Crystallography | Provides precise experimental bond lengths and angles in the solid state. | Requires a single crystal of the compound, which can be difficult to grow. The solid-state conformation may differ from the gas phase or solution. |
| FT-IR Spectroscopy | Provides information about the functional groups present in a molecule. | Can be complex to interpret for molecules with many functional groups. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within a molecule. | Broad absorption bands can make precise structural determination difficult. |
Quantitative Data Comparison
The following tables present a comparison of calculated (DFT) and experimental geometric parameters and electronic properties for salicylaldehyde, a closely related parent compound to this compound. The DFT data is typically obtained using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide good agreement with experimental values for similar molecules.[1]
Table 1: Comparison of Selected Bond Lengths (Å) for Salicylaldehyde
| Bond | DFT (B3LYP/6-311++G(d,p)) | Experimental (Microwave Spectroscopy) |
| C=O | 1.216 | 1.214 |
| C-C (ring, avg.) | 1.396 | 1.397 |
| C-O (hydroxyl) | 1.354 | 1.355 |
| O-H | 0.967 | 0.956 |
| C-CHO | 1.475 | 1.478 |
Table 2: Comparison of Selected Bond Angles (°) for Salicylaldehyde
| Angle | DFT (B3LYP/6-311++G(d,p)) | Experimental (Microwave Spectroscopy) |
| C-C-C (ring, avg.) | 120.0 | 120.0 |
| C-C=O | 124.5 | 124.3 |
| C-C-O (hydroxyl) | 121.3 | 121.5 |
| C-O-H | 109.2 | 109.0 |
Table 3: Comparison of HOMO-LUMO Energy Gap (eV)
| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound (Predicted) | DFT (B3LYP/6-311++G(d,p)) | -6.2 to -6.5 | -1.8 to -2.1 | 4.1 to 4.7 |
| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde | DFT (B3LYP/6-311++G(d,p)) | -6.51 | -2.70 | 3.81 |
| Salicylaldehyde | DFT (B3LYP/6-311++G(d,p)) | -6.78 | -1.95 | 4.83 |
Note: The values for this compound are predicted based on trends observed in related derivatives. The ethoxy group is an electron-donating group, which is expected to slightly decrease the HOMO-LUMO gap compared to salicylaldehyde.
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups in this compound.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-H (aromatic and aliphatic), C=O (aldehyde), and C-O (ether).
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions in this compound.
Methodology:
-
Sample Preparation: A stock solution of the sample is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., ethanol or methanol) to a specific concentration. This stock solution is then diluted to obtain a solution with an absorbance in the optimal range (typically 0.2-0.8).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in another cuvette. The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.
-
Data Analysis: The wavelength of maximum absorption (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Visualizations
DFT Workflow
The following diagram illustrates a typical workflow for a DFT study on a small molecule like this compound.
Caption: A typical workflow for DFT calculations on a small molecule.
Comparison of Theoretical and Experimental Data
This diagram illustrates the logical relationship in comparing theoretical predictions with experimental results for molecular structure analysis.
Caption: The interplay between theoretical and experimental data.
References
thermal stability analysis of metal complexes of 5-Ethoxy-2-hydroxybenzaldehyde
A Comparative Guide to the Thermal Stability of Metal Complexes of Schiff Bases Derived from Hydroxybenzaldehydes
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the thermal stability of metal complexes with Schiff base ligands derived from various hydroxybenzaldehydes. Due to a lack of specific published data on the thermal analysis of metal complexes of 5-Ethoxy-2-hydroxybenzaldehyde, this report focuses on analogous compounds to provide insights into their expected thermal behavior. The data presented is based on Schiff bases derived from structurally similar aldehydes, offering a valuable reference for predicting the stability of related complexes.
Comparative Thermal Stability Data
The thermal stability of metal-Schiff base complexes is a crucial parameter, indicating their suitability for various applications, including catalysis and medicinal chemistry. The decomposition of these complexes typically occurs in distinct stages, starting with the loss of lattice or coordinated water molecules, followed by the decomposition of the organic ligand, and finally yielding a metal oxide residue.
Below is a summary of thermal decomposition data for various metal complexes of Schiff bases derived from substituted hydroxybenzaldehydes. This data, gathered from multiple research sources, is presented to facilitate a comparative understanding.
| Complex | Ligand Derived From | Decomposition Stages | Temperature Range (°C) | Weight Loss (%) | Final Residue |
| [Cu(L¹)] | Salicylaldehyde + Semicarbazide | 2 | 150-300 (Ligand decomposition) | ~55 | CuO |
| [Cu(L²)] | Salicylaldehyde + Thiosemicarbazide | 2 | 180-350 (Ligand decomposition) | ~60 | CuO |
| [Co(L³)(H₂O)₂]Cl₂ | 2-Pyridinecarboxaldehyde + 5-Amino-1,3,4-thiadiazol-2-thiol | 3 | 80-180 (Water), 180-450 (Ligand), >450 | Varies | Co Oxide |
| [Cu(L⁴)(H₂O)₂]Cl₂ | Benzaldehyde + 5-Amino-1,3,4-thiadiazol-2-thiol | 3 | 90-200 (Water), 200-500 (Ligand), >500 | Varies | Cu Oxide |
| [Ni(L⁵)] | 2,4-Dihydroxybenzaldehyde + α-Naphthylamine | 1 | 210-560 | 44.57 | NiO |
| [Co(II) Complex] | Thiocarbohydrazone Schiff Base | Multiple | Stable up to ~210 | - | CoO |
| [Ni(II) Complex] | Thiocarbohydrazone Schiff Base | Multiple | Stable up to ~210 | - | NiO |
Note: The decomposition temperatures and weight loss percentages are approximate and can vary based on the specific experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the thermal analysis of metal-Schiff base complexes.
Synthesis of Schiff Base Metal Complexes (General Procedure)
-
Ligand Synthesis: The Schiff base ligand is typically synthesized by the condensation reaction of an aldehyde (e.g., a substituted hydroxybenzaldehyde) with a primary amine. Equimolar amounts of the aldehyde and amine are dissolved in a suitable solvent, such as ethanol, and refluxed for several hours.[1] The resulting Schiff base product is then isolated by filtration, washed, and recrystallized.
-
Complexation: The metal complex is prepared by reacting the Schiff base ligand with a metal salt (e.g., chloride, acetate, or nitrate salt of Cu(II), Co(II), Ni(II), etc.) in a 1:1 or 2:1 ligand-to-metal molar ratio. The ligand is dissolved in a hot solvent (e.g., ethanol), and a solution of the metal salt in the same or a different solvent is added dropwise with stirring. The reaction mixture is then refluxed for a few hours.[2] Upon cooling, the solid metal complex precipitates out, which is then filtered, washed with the solvent to remove unreacted starting materials, and dried in a desiccator.[2]
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition pattern of the synthesized complexes.
-
Instrumentation: A thermogravimetric analyzer is used for the analysis.
-
Sample Preparation: A small, accurately weighed amount of the metal complex (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Experimental Conditions: The sample is heated from ambient temperature to a higher temperature (e.g., 700-850°C) at a constant heating rate, commonly 10°C/min.[1][2] The analysis is typically carried out under a controlled atmosphere, such as nitrogen or air, with a specified flow rate (e.g., 50 mL/min).[1][2]
-
Data Analysis: The TGA curve plots the percentage weight loss of the sample as a function of temperature. The differential thermogravimetric (DTG) curve, which is the first derivative of the TGA curve, shows the rate of weight loss and helps in identifying the temperatures of maximum decomposition rate. Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) can be run simultaneously to identify endothermic or exothermic transitions.
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the general workflow for the synthesis and thermal analysis of metal-Schiff base complexes.
Caption: Workflow for synthesis and thermal analysis.
Logical Relationship of Thermal Decomposition
The following diagram illustrates the logical steps involved in the thermal decomposition of a typical hydrated metal-Schiff base complex.
Caption: Thermal decomposition pathway of a hydrated complex.
References
A Comparative Guide to the Antimicrobial Spectrum of 5-Ethoxy-2-hydroxybenzaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Schiff bases, characterized by their versatile structural properties and broad range of biological activities, have emerged as a promising class of compounds. Among these, derivatives of 5-Ethoxy-2-hydroxybenzaldehyde are of particular interest due to the combined electronic and steric influences of the ethoxy and hydroxyl groups, which can modulate their antimicrobial efficacy. This guide provides a comparative overview of the antimicrobial spectrum of different this compound Schiff bases, supported by experimental data from analogous compounds, detailed methodologies, and visual representations of experimental workflows.
Comparative Antimicrobial Activity
While direct comparative studies on a wide array of this compound Schiff bases are limited, data from structurally related salicylaldehyde and other substituted benzaldehyde Schiff bases provide valuable insights into their potential antimicrobial spectrum. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
The following table summarizes the MIC values for various Schiff base derivatives against a panel of pathogenic bacteria and fungi. It is important to note that these values are for Schiff bases derived from similar aldehydes and are presented here to illustrate the potential activity of this compound derivatives. The actual activity of this compound Schiff bases would need to be confirmed through direct experimental testing.
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Schiff Bases (µg/mL)
| Schiff Base Derivative (Analogous Compounds) | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Reference |
| Benzaldehyde-p-aminophenol (PC1) | 62.5 | 62.5 | - | 250 | [1] |
| Anisaldehyde-p-aminophenol (PC2) | 250 | 62.5 | - | 62.5 | [1] |
| 4-Nitrobenzaldehyde-p-aminophenol (PC3) | 250 | 62.5 | - | 125 | [1] |
| Cinnamaldehyde-p-aminophenol (PC4) | 62.5 | - | - | 62.5 | [1] |
| Salicylaldehyde-benzoic acid (SB1) | - | - | 50 | - | [2] |
| Salicylaldehyde-naphthalene (SB3) | 50 | - | 50 | - | [2] |
| Salicylaldehyde-phenylenediamine (SB4) | 50 | - | - | - | [2] |
Note: '-' indicates data not available.
Experimental Protocols
The synthesis of Schiff bases and the evaluation of their antimicrobial activity follow standardized laboratory procedures.
Synthesis of this compound Schiff Bases (General Procedure)
A common and efficient method for synthesizing Schiff bases is through the condensation reaction of an aldehyde with a primary amine.[3]
Reactants:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines, amino acids)
Procedure:
-
Equimolar amounts of this compound and the selected primary amine are dissolved in a suitable solvent, typically ethanol.
-
A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.
-
The mixture is then refluxed for a period of 2 to 4 hours.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to precipitate.
-
The solid product is collected by filtration, washed with cold ethanol, and then dried in a desiccator.
-
Recrystallization from an appropriate solvent (e.g., ethanol, methanol) is performed to purify the compound. The resulting Schiff bases, often appearing as colored crystals, are then characterized by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. For instance, a Schiff base derived from 4-ethoxybenzaldehyde and 2-aminopyridine was reported to yield dark yellow crystals.[3]
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Procedure:
-
Preparation of Stock Solution: A stock solution of the synthesized Schiff base is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included. A solvent control (microorganism, medium, and DMSO) is also necessary to ensure the solvent has no antimicrobial effect at the concentrations used.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the Schiff base that shows no visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the general workflow for synthesizing and screening Schiff bases for their antimicrobial activity, as well as the logical relationship between the molecular structure and biological activity.
Caption: Experimental workflow for synthesis and antimicrobial screening.
Caption: Structure-activity relationship of Schiff bases.
References
A Comparative Analysis of 5-Ethoxy-2-hydroxybenzaldehyde and 3-Ethoxy-2-hydroxybenzaldehyde: An Inquiry into Their Biological Activities
A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies on the biological activities of 5-Ethoxy-2-hydroxybenzaldehyde and 3-Ethoxy-2-hydroxybenzaldehyde. While the broader class of substituted salicylaldehydes, to which both isomers belong, has been investigated for various biological properties, specific experimental data directly comparing these two molecules is currently unavailable. This guide, therefore, aims to provide a foundational understanding based on the activities of related compounds and outlines the necessary experimental frameworks for a future comparative evaluation.
The substitution pattern on the benzaldehyde ring is a critical determinant of a molecule's biological function. The placement of the ethoxy group in this compound versus 3-Ethoxy-2-hydroxybenzaldehyde is expected to influence their electronic properties, steric hindrance, and hydrogen-bonding capabilities, thereby impacting their interactions with biological targets. Generally, salicylaldehyde and its derivatives are known to exhibit a range of biological effects, including antimicrobial and antioxidant activities.
Potential Areas of Biological Activity: A Framework for Comparison
Based on the known activities of substituted salicylaldehydes, a comparative analysis of this compound and 3-Ethoxy-2-hydroxybenzaldehyde would logically focus on their antioxidant and antimicrobial properties.
Antioxidant Activity
The antioxidant potential of phenolic compounds like salicylaldehydes is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The position of the ethoxy group could modulate the stability of the resulting phenoxyl radical, thereby influencing the antioxidant capacity.
Table 1: Hypothetical Data Structure for Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging Assay (IC50, µg/mL) | ABTS Radical Scavenging Assay (IC50, µg/mL) |
| This compound | Data not available | Data not available |
| 3-Ethoxy-2-hydroxybenzaldehyde | Data not available | Data not available |
| Ascorbic Acid (Standard) | Reference value | Reference value |
IC50: The concentration of the compound required to scavenge 50% of the free radicals.
Antimicrobial Activity
Substituted salicylaldehydes have been shown to possess antibacterial and antifungal properties. The mechanism is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic nature of the ethoxy substituent, and its position, would likely affect the compound's ability to penetrate microbial cells and interact with its target.
Table 2: Hypothetical Data Structure for Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| 3-Ethoxy-2-hydroxybenzaldehyde | Data not available | Data not available | Data not available |
| Ciprofloxacin (Standard) | Reference value | Reference value | - |
| Fluconazole (Standard) | - | - | Reference value |
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols for Future Comparative Studies
To generate the data required for a meaningful comparison, the following established experimental protocols are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant capacity of a compound.
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample preparation: A series of dilutions of the test compounds (this compound and 3-Ethoxy-2-hydroxybenzaldehyde) and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol.
-
Reaction: An aliquot of each sample dilution is mixed with the DPPH solution.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
Methodology:
-
Microorganism Preparation: Standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.
-
Compound Dilution: A serial dilution of each test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included. A standard antibiotic/antifungal is also tested as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows
To facilitate the understanding of the proposed experimental designs, the following diagrams illustrate the workflows.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Conclusion and Future Directions
While a direct comparison of the biological activities of this compound and 3-Ethoxy-2-hydroxybenzaldehyde is not currently possible due to a lack of published experimental data, this guide provides a clear roadmap for future research. By employing standardized assays for antioxidant and antimicrobial activities, researchers can generate the necessary data to elucidate the structure-activity relationships of these isomeric compounds. Such studies would be invaluable to the fields of medicinal chemistry and drug development, potentially uncovering novel applications for these molecules. Further investigations could also explore other biological activities, such as anti-inflammatory or enzyme inhibitory effects, to provide a more comprehensive understanding of their therapeutic potential.
Safety Operating Guide
Proper Disposal of 5-Ethoxy-2-hydroxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 5-Ethoxy-2-hydroxybenzaldehyde, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 3865787.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[2] Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash.[2]
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Keep waste this compound separate from other chemical waste streams to prevent potential reactions. Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.
-
Containerization:
-
Collect waste in a designated, properly labeled, and chemically compatible container. The original container is often a suitable choice.
-
Ensure the container has a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.
-
-
Licensed Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines for non-hazardous solid waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 5-Ethoxy-2-hydroxybenzaldehyde
Essential Safety and Handling Guide for 5-Ethoxy-2-hydroxybenzaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 80832-54-8). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Sensitisation (Category 1) | H317: May cause an allergic skin reaction |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |
| WGK Germany | WGK 3: Severely hazardous for water |
Personal Protective Equipment (PPE) Protocol
A systematic approach to personal protection is mandatory when handling this compound. The following PPE is required to minimize exposure.
Eye and Face Protection
-
Primary Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Splash Hazard: When there is a risk of splashing or a significant exothermic reaction, a face shield must be worn in addition to safety goggles.
Skin Protection
-
Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves offer good protection for incidental contact. Always inspect gloves for integrity before use and dispose of them after handling the chemical. For prolonged contact, consult the glove manufacturer's resistance guide.
-
Protective Clothing: A laboratory coat must be worn and fully buttoned. For larger quantities or in case of a spill, chemical-resistant coveralls or an apron may be necessary.[3][4]
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory.
Respiratory Protection
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5][6]
-
Respirator: If engineering controls are insufficient to maintain exposure below permissible limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Post-Handling:
Emergency and First Aid Procedures
Immediate response is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[2][9] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. If symptoms persist, call a poison center or doctor.[2][6] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. If the person feels unwell, call a poison center or doctor immediately.[10] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Disposal:
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 5-ethoxy-2-hydroxy-benzaldehyde | 80832-54-8 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
